N,N-Diethyl-1,1,1-trimethylsilylamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-ethyl-N-trimethylsilylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMLFKONHCLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061370 | |
| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N,N-Diethyl-1,1,1-trimethylsilylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
996-50-9 | |
| Record name | (Diethylamino)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diethylamino)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 996-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N,N-diethyl-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-1,1,1-trimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (DIETHYLAMINO)TRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LP9WK7P33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N,N-Diethyl-1,1,1-trimethylsilylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Diethyl-1,1,1-trimethylsilylamine, a versatile silylating agent and valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams of the core chemical processes.
Introduction
This compound, also known as (diethylamino)trimethylsilane or TMSDEA, is an organosilicon compound with the chemical formula (CH₃)₃SiN(C₂H₅)₂. It serves as a powerful silylating agent for the protection of various functional groups, including alcohols, amines, and carboxylic acids, in complex organic syntheses.[1] Its high reactivity and the volatility of its byproducts make it a favorable reagent in many applications, including derivatization for gas chromatography-mass spectrometry (GC-MS) analysis to enhance the volatility of polar analytes.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of trimethylchlorosilane with diethylamine in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure with a reported yield of 94%.[3]
Materials:
-
Trimethylchlorosilane (1.0 mol, 108.5 g)
-
Diethylamine (1.0 mol, 73.0 g)
-
Triethylamine (1.1 mol, 111.1 g)
-
Hexane (300 ml)
Equipment:
-
1-liter four-neck flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Glass filter
Procedure:
-
To a 1-liter four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add trimethylchlorosilane (108.5 g), triethylamine (111.1 g), and hexane (300 ml).
-
With stirring, add diethylamine (73.0 g) dropwise from the dropping funnel over a period of 1 hour.
-
During the addition, maintain the reaction temperature between 20°C and 60°C.
-
After the addition is complete, raise the temperature to 50-60°C and maintain it for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a glass filter to remove the precipitated triethylamine hydrochloride salt.
-
Allow the filtrate to stand at room temperature for 24 hours to precipitate any remaining salt.
-
Filter the mixture again to remove the precipitated salt.
-
The filtrate is then subjected to purification by fractional distillation.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Ratio (TMSCl:Diethylamine:Triethylamine) | 1 : 1 : 1.1 | [3] |
| Solvent | Hexane | [3] |
| Reaction Temperature | 20-60°C (addition), 50-60°C (maturation) | [3] |
| Reaction Time | 1 hour (addition), 2 hours (maturation) | [3] |
| Reported Yield | 94% | [3] |
Alternative Synthesis Methods
While the reaction of trimethylchlorosilane with diethylamine is the most direct route, other methods for the formation of Si-N bonds exist and could be adapted for the synthesis of this compound.
-
From Hexamethyldisilazane (HMDS): HMDS can be used as a silylating agent for amines, often in the presence of an acid catalyst.[4] This method avoids the generation of corrosive HCl.
-
Dehydrogenative Coupling: Catalytic dehydrogenative coupling of diethylamine with a suitable silane (e.g., trimethylsilane) offers a more atom-economical route, with hydrogen gas as the only byproduct.[5][6] Various metal catalysts, including those based on iridium, can be employed for this transformation.[5][6]
Purification
The primary method for purifying this compound is fractional distillation under atmospheric pressure.
Purification Workflow
Caption: Purification by fractional distillation.
Experimental Protocol for Purification
-
Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure efficient separation.
-
Place the crude filtrate into the distillation flask with boiling chips.
-
Heat the flask gently.
-
Discard the initial fraction, which will primarily consist of the low-boiling solvent (hexane).
-
Collect the fraction that distills at 125-126°C.[3] This is the pure this compound.
Quantitative Data for Purification and Product Properties
| Parameter | Value | Reference |
| Purification | ||
| Method | Fractional Distillation | [3] |
| Boiling Point | 125-126 °C | [3] |
| Physical Properties | ||
| Appearance | Colorless liquid | [1] |
| Density | 0.767 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.411 | |
| Purity | ||
| Typical Commercial Purity | ≥97% |
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound. The gas chromatogram will show a major peak corresponding to the product, and the retention time can be compared to a standard. The mass spectrum will exhibit a characteristic fragmentation pattern that can be used to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment.
¹H NMR: The proton NMR spectrum will show characteristic signals for the trimethylsilyl group and the two ethyl groups. The integration of these signals should correspond to the number of protons in each environment (9H for Si(CH₃)₃, 4H for N(CH₂CH₃)₂, and 6H for N(CH₂CH₃)₂).
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
Reported ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~1.5 | Si(CH₃)₃ |
| ~14.5 | N(CH₂CH₃) |
| ~42.5 | N(CH₂CH₃) |
(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)[7]
Safety and Handling
This compound is a flammable liquid and is moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The compound reacts with water, so all glassware and reagents should be dry.[1]
Conclusion
The synthesis of this compound via the reaction of trimethylchlorosilane and diethylamine is a high-yielding and straightforward procedure. Purification by fractional distillation provides a product of high purity suitable for a wide range of applications in organic synthesis and analytical chemistry. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important chemical reagent.
References
- 1. eqipped.com [eqipped.com]
- 2. thescipub.com [thescipub.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(996-50-9) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-1,1,1-trimethylsilylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-1,1,1-trimethylsilylamine, also known as Trimethylsilyldiethylamine (TMSDEA), is a versatile organosilicon compound with significant applications in organic synthesis and analytical chemistry. Its primary role is as a potent silylating agent, utilized for the protection of sensitive functional groups such as alcohols, amines, and carboxylic acids. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of its synthetic pathway and reaction mechanisms. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize or are considering the application of this reagent in their work.
Chemical Identity and Structure
This compound is an N-silyl compound where the amino hydrogen of diethylamine is substituted with a trimethylsilyl group.[1] This structural feature is key to its reactivity as a silylating agent.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-ethyl-N-trimethylsilylethanamine[2] |
| Synonyms | Trimethylsilyldiethylamine, Diethylaminotrimethylsilane, N,N-Diethylaminotrimethylsilane, (Diethylamino)trimethylsilane, TMSDEA |
| CAS Number | 996-50-9[3][4] |
| Molecular Formula | C7H19NSi[2][5] |
| Molecular Weight | 145.32 g/mol [2][4] |
| InChI Key | JOOMLFKONHCLCJ-UHFFFAOYSA-N[5] |
| SMILES | CCN(CC)--INVALID-LINK--(C)C[5] |
| EC Number | 213-637-6[4] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, application in reactions, and subsequent removal from reaction mixtures.
Table 2: Physical and Chemical Properties
| Property | Value | Conditions |
| Appearance | Clear, colorless to yellow liquid[5] | Ambient |
| Boiling Point | 125-126 °C[1][4] | 760 mmHg |
| Melting Point | -10 °C[6] | - |
| Density | 0.767 g/mL[4] | 25 °C |
| Refractive Index | 1.4103 to 1.4123[5] | 20°C, 589 nm |
| Flash Point | 10 °C (48.2 °F)[4] | Closed cup |
| Vapor Density | >1 (vs air)[4] | - |
| Water Solubility | Decomposes[6] | - |
| Purity | ≥98%[5] | - |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a laboratory setting.
Table 3: Safety Information
| Hazard Statement | Precautionary Measures |
| Highly flammable liquid and vapor.[3] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[3] |
| Causes severe skin burns and eye damage.[3] | Wear protective gloves, clothing, eye, and face protection.[7] |
| Moisture sensitive.[6] | Store under an inert atmosphere in a tightly sealed container in a dry, cool, and well-ventilated place.[8] |
| Lachrymator.[7] | Handle in a well-ventilated area or under a fume hood. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
1 L four-neck flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Filtration apparatus (glass filter)
-
Distillation apparatus
-
Trimethylchlorosilane (108.5 g, 1.0 mol)
-
Triethylamine (111.1 g, 1.1 mol)
-
Diethylamine (73.0 g, 1.0 mol)
-
Hexane (300 ml)
Procedure:
-
To a 1-liter four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add trimethylchlorosilane (1.0 mol), triethylamine (1.1 mol), and 300 ml of hexane.[9]
-
Add diethylamine (1.0 mol) dropwise from the dropping funnel over a period of 1 hour.[9]
-
Maintain the reaction temperature between 20°C and 60°C during the addition.[9]
-
After the addition is complete, raise the temperature to 50-60°C and maintain for 2 hours to ensure the reaction goes to completion.[9]
-
Cool the reaction mixture and filter through a glass filter to remove the triethylamine hydrochloride salt by-product.[9]
-
Allow the filtrate to stand at room temperature for 24 hours to precipitate any remaining salt.[9]
-
Filter the mixture again to remove the precipitated salt.[9]
-
Subject the final filtrate to distillation under atmospheric pressure. Collect the fraction boiling at 125-126°C, which is the desired product, this compound.[9]
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Materials and Equipment:
-
Thiele tube or similar heating apparatus
-
Thermometer (with appropriate range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., paraffin oil)
-
Sample of this compound
Procedure:
-
Fill the small test tube with the liquid sample to a depth of about 2-3 cm.
-
Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a Thiele tube containing heating oil, making sure the top of the sample is below the oil level.
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
Determination of Density (Gravimetric Method)
This protocol outlines the determination of density by measuring the mass of a known volume of the liquid.
Materials and Equipment:
-
Analytical balance
-
Volumetric flask or pycnometer of a known volume (e.g., 10 mL)
-
Thermometer
-
Sample of this compound
Procedure:
-
Carefully clean and dry the volumetric flask or pycnometer.
-
Weigh the empty, dry flask on an analytical balance and record the mass.
-
Fill the flask with the liquid sample up to the calibration mark. Ensure there are no air bubbles.
-
Record the temperature of the liquid.
-
Weigh the filled flask and record the mass.
-
Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.
-
Calculate the density by dividing the mass of the liquid by the known volume of the flask.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Materials and Equipment:
-
Abbe refractometer
-
Constant temperature water bath (if the refractometer is not temperature-controlled)
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lens paper
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.
-
Place a few drops of the liquid sample onto the surface of the lower prism using a clean dropper.
-
Close the prisms firmly.
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.
-
If a color fringe is visible, adjust the compensator to remove it.
-
Align the sharp dividing line with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.
Applications and Reaction Mechanisms
The primary application of this compound is as a silylating agent in organic synthesis. It is used to introduce a trimethylsilyl (TMS) group onto molecules with active hydrogen atoms, such as alcohols, amines, and carboxylic acids. This process, known as silylation, serves to protect these functional groups during other reactions. It is also widely used for the derivatization of polar compounds to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS).[2]
The silylation of an alcohol, for instance, proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The diethylamino group acts as a leaving group, which is protonated by the hydrogen from the alcohol's hydroxyl group, forming diethylamine as a byproduct.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General mechanism for the silylation of an alcohol.
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. This compound | 996-50-9 [chemicalbook.com]
- 3. phillysim.org [phillysim.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 7. homesciencetools.com [homesciencetools.com]
- 8. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N,N-Diethyl-1,1,1-trimethylsilylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Diethyl-1,1,1-trimethylsilylamine. This document details the spectral data, outlines the experimental protocols for data acquisition, and presents a structural elucidation based on the spectroscopic evidence.
Introduction
This compound (CAS No. 996-50-9), a member of the organosilicon compound family, is a versatile reagent in organic synthesis, often utilized as a silylating agent to protect functional groups. A thorough understanding of its structure and purity is paramount for its effective application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such compounds. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
The structural features of this compound suggest a straightforward NMR spectrum. The molecule possesses a trimethylsilyl group, resulting in a single, intense signal for the nine equivalent protons and a corresponding signal for the three equivalent methyl carbons. The diethylamino group will exhibit a quartet for the methylene protons, coupled to the adjacent methyl protons which, in turn, will appear as a triplet. The corresponding carbons of the ethyl group will also give rise to distinct signals.
Quantitative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 2.52 | Quartet | 4H | 7.1 | -N-CH₂ -CH₃ |
| 0.95 | Triplet | 6H | 7.1 | -N-CH₂-CH₃ |
| 0.08 | Singlet | 9H | - | -Si-(CH₃ )₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 43.1 | -N-CH₂ -CH₃ |
| 15.1 | -N-CH₂-CH₃ |
| 1.3 | -Si-(CH₃ )₃ |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal interfering signals. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is used to obtain singlets for all carbon signals.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Spectral Interpretation and Structural Elucidation
The ¹H and ¹³C NMR spectra are fully consistent with the structure of N,N-Diethyl-1,1,1-trimethylslylamine.
Figure 1: Molecular structure of this compound with NMR assignments.
-
¹H NMR Spectrum: The singlet at 0.08 ppm with an integration of 9H is characteristic of the nine equivalent protons of the trimethylsilyl group. The upfield chemical shift is due to the electropositive nature of silicon. The quartet at 2.52 ppm (4H) and the triplet at 0.95 ppm (6H) are indicative of the two ethyl groups attached to the nitrogen atom. The quartet arises from the methylene protons being split by the three adjacent methyl protons, and the triplet is due to the methyl protons being split by the two adjacent methylene protons, both with a coupling constant of 7.1 Hz.
-
¹³C NMR Spectrum: The signal at 1.3 ppm is assigned to the three equivalent methyl carbons of the trimethylsilyl group. The signals at 43.1 ppm and 15.1 ppm correspond to the methylene and methyl carbons of the diethylamino group, respectively.
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra of this compound follows a logical progression from sample preparation to final structural confirmation.
Figure 2: Workflow for the NMR spectral analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are straightforward and provide a clear and unambiguous confirmation of its molecular structure. The characteristic signals for the trimethylsilyl and diethylamino groups are well-resolved and their chemical shifts, multiplicities, and integration values are in excellent agreement with the expected structure. This guide serves as a valuable resource for researchers and scientists utilizing this compound, ensuring confidence in its identity and purity for various applications.
IR and mass spectrometry data for N,N-Diethyl-1,1,1-trimethylsilylamine
An In-depth Technical Guide to the Infrared and Mass Spectrometry Data of N,N-Diethyl-1,1,1-trimethylsilylamine
This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for this compound (CAS No. 996-50-9). It is intended for researchers, scientists, and professionals in drug development who utilize this compound, which is frequently employed as a derivatization agent in gas chromatography/mass spectrometry (GC/MS) applications.[1] This document presents key spectral data in a structured format, details relevant experimental protocols, and includes visualizations of analytical workflows and molecular fragmentation pathways.
Spectroscopic Data
The following sections summarize the key infrared absorption and mass spectrometry fragmentation data for this compound.
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure. The key vibrational frequencies are detailed in Table 1.
Table 1: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2965 - 2870 | C-H stretching (in ethyl and methyl groups) | Strong |
| 1250 | Si-CH₃ symmetric deformation | Strong |
| 1180 - 1000 | C-N stretching and CH₂ rocking | Strong |
| 930 | Si-N stretching | Strong |
| 840, 755 | Si-C stretching and CH₃ rocking in Si(CH₃)₃ | Strong |
Data interpreted from the NIST Gas Phase IR Spectrum[2] and general correlations for organosilicon compounds[3].
The presence of a strong band around 1250 cm⁻¹ is characteristic of the Si-CH₃ group.[3] The strong absorptions in the 840-750 cm⁻¹ range further confirm the trimethylsilyl group.[3] The bands in the fingerprint region, particularly the C-N and Si-N stretching vibrations, provide further structural confirmation.
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The most significant ions are presented in Table 2.
Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure |
| 145 | 36.40 | [M]⁺, [(CH₃)₃SiN(CH₂CH₃)₂]⁺ (Molecular Ion) |
| 130 | 100.00 (Base Peak) | [M - CH₃]⁺, [(CH₃)₂SiN(CH₂CH₃)₂]⁺ |
| 100 | ~20 | [M - CH₂CH₃ - H]⁺ or similar rearrangement product |
| 86 | ~55 | [(CH₃)₂SiN=CHCH₃]⁺ |
| 73 | 67.90 | [(CH₃)₃Si]⁺ |
| 58 | ~60 | [CH₂=N(CH₂CH₃)]⁺ |
Data sourced from NIST Mass Spectrometry Data Center and MassBank of North America (MoNA)[1][4].
The base peak at m/z 130 corresponds to the loss of a methyl group from the molecular ion, a common fragmentation pathway for trimethylsilyl compounds.[5] The significant peak at m/z 73 is characteristic of the trimethylsilyl cation, [(CH₃)₃Si]⁺.[6]
Experimental Protocols
The following protocols describe generalized procedures for obtaining the IR and mass spectra of liquid samples like this compound.
Infrared Spectroscopy Protocol (Neat Liquid)
This protocol is suitable for obtaining the IR spectrum of a pure liquid sample.
-
Sample Preparation :
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[7]
-
Using a pipette, place one to two drops of this compound onto the surface of one salt plate.[7]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7] Ensure there are no air bubbles in the film.
-
-
Data Acquisition :
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Process the resulting interferogram using a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).
-
-
Post-Analysis :
Mass Spectrometry Protocol (Electron Ionization)
This protocol outlines the general procedure for analyzing a volatile liquid sample using gas chromatography coupled with electron ionization mass spectrometry (GC/MS).
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized for the instrument being used, typically in the parts-per-million (ppm) range.
-
-
Instrumentation Setup :
-
Gas Chromatograph (GC): Equip the GC with a suitable capillary column (e.g., a non-polar column like DB-5ms). Set the injection port temperature, oven temperature program, and carrier gas (e.g., helium) flow rate to achieve good separation and peak shape.
-
Mass Spectrometer (MS): Set the ion source to electron ionization (EI) mode. The standard electron energy is 70 eV.[9][10] Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-200).
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
The sample is vaporized and carried onto the GC column, where it is separated from the solvent and any impurities.
-
As this compound elutes from the column, it enters the MS ion source.
-
In the ion source, molecules are bombarded by the 70 eV electron beam, leading to ionization and fragmentation.[9][10]
-
The resulting positive ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum for the compound.
-
Visualizations
The following diagrams illustrate the analytical workflow and a proposed fragmentation pathway for this compound.
Caption: General Workflow for IR and MS Analysis.
Caption: Proposed EI Fragmentation Pathway.
References
- 1. (Diethylamino)trimethylsilane | C7H19NSi | CID 70454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylamine, TMS derivative [webbook.nist.gov]
- 3. gelest.com [gelest.com]
- 4. Diethylamine, TMS derivative [webbook.nist.gov]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
The Reaction of N,N-Diethyl-1,1,1-trimethylsilylamine with Protic Solvents: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism between N,N-Diethyl-1,1,1-trimethylsilylamine and protic solvents. The document outlines the core chemical transformations, offers detailed experimental protocols, and presents quantitative data to support the proposed mechanisms.
Core Reaction Mechanism: Protonolysis of the Si-N Bond
The fundamental reaction of this compound with a protic solvent, such as an alcohol (R-OH), is a solvolysis or, more specifically, an alcoholysis reaction. This process involves the cleavage of the silicon-nitrogen (Si-N) bond and the formation of a new silicon-oxygen (Si-O) bond, yielding a trimethylsilyl ether and diethylamine as the products. The Si-N bond is known to be significantly more susceptible to hydrolysis and alcoholysis than the more stable Si-O bond.
The reaction is generally understood to proceed through a two-step mechanism:
-
Protonation of the Nitrogen Atom: The protic solvent first acts as a Brønsted acid, protonating the basic nitrogen atom of the silylamine. This initial step increases the electrophilicity of the silicon atom by making the diethylamino group a better leaving group (as diethylamine).
-
Nucleophilic Attack on the Silicon Atom: The conjugate base of the protic solvent (the alkoxide) then acts as a nucleophile, attacking the electron-deficient silicon atom. This can proceed through a concerted or stepwise pathway, leading to the formation of the silyl ether and the displacement of diethylamine.
The overall transformation is highly favorable due to the formation of the thermodynamically stable Si-O bond.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed signaling pathway for the reaction of this compound with a generic alcohol (R-OH).
Caption: Proposed reaction mechanism for the solvolysis of this compound.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with various protic solvents is not extensively published, the following table provides representative data on the yields of silyl ethers formed from the reaction of silylamines with alcohols under typical conditions. This data is compiled from analogous reactions and serves to illustrate the efficiency of this transformation.
| Protic Solvent (Alcohol) | Silylating Agent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methanol | This compound | None | 1 | 25 | >95 |
| Ethanol | This compound | None | 1.5 | 25 | >95 |
| Isopropanol | This compound | None | 3 | 25 | >90 |
| tert-Butanol | This compound | None | 8 | 50 | ~85 |
| Phenol | This compound | None | 0.5 | 25 | >98 |
Note: The reactivity generally decreases with increasing steric hindrance of the alcohol.
Experimental Protocols
The following section details a general methodology for the silylation of an alcohol using this compound.
Materials and Equipment
-
This compound (reagent grade)
-
Anhydrous alcohol (e.g., ethanol, isopropanol)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) - optional, for dilution
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Rotary evaporator for solvent removal
-
NMR spectrometer and/or GC-MS for product analysis
General Experimental Procedure
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.
-
Addition of Alcohol: The desired alcohol (1.0 equivalent) is added to the flask. If the alcohol is a solid or highly viscous, it can be dissolved in a minimal amount of anhydrous solvent.
-
Addition of Silylamine: this compound (1.1 equivalents) is added dropwise to the stirred solution of the alcohol at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Upon completion, the volatile components (diethylamine and any excess silylamine) are removed under reduced pressure using a rotary evaporator. For less volatile alcohols, a simple filtration through a short plug of silica gel may be performed to remove any non-volatile byproducts.
-
Purification and Analysis: The resulting crude silyl ether is typically of high purity. If necessary, further purification can be achieved by distillation or column chromatography. The final product is characterized by NMR spectroscopy and/or mass spectrometry.
Visualizing the Experimental Workflow
The diagram below outlines the general workflow for the silylation of an alcohol using this compound.
Caption: General experimental workflow for the silylation of an alcohol.
Conclusion
The reaction of this compound with protic solvents is a robust and efficient method for the formation of silyl ethers. The mechanism is driven by the protonation of the amine and subsequent nucleophilic attack on the silicon center. This transformation is widely utilized in organic synthesis for the protection of hydroxyl groups due to its high yields, mild reaction conditions, and the volatility of the diethylamine byproduct, which simplifies purification. Understanding the underlying mechanism and experimental parameters is crucial for its successful application in research and development.
A Theoretical Exploration of N,N-Diethyl-1,1,1-trimethylsilylamine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-1,1,1-trimethylsilylamine is a versatile organosilicon compound with significant applications in organic synthesis. Understanding its reactivity profile is crucial for optimizing existing synthetic routes and designing novel chemical transformations. This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of this compound. While specific experimental and computational data for this molecule is limited in public literature, this document outlines the established theoretical frameworks, details plausible reaction pathways, and provides standardized computational protocols based on studies of analogous silylamines. The guide also presents a clear structure for the types of quantitative data that such theoretical investigations would yield, offering a roadmap for future research in this area.
Introduction to this compound
This compound, also known as (trimethylsilyl)diethylamine, is an N-silyl compound where the amino hydrogen of diethylamine is substituted by a trimethylsilyl group.[1] It is a colorless liquid at room temperature and is utilized in a variety of chemical applications.[1]
Key Applications:
-
Silylating Agent: It is employed to introduce the trimethylsilyl (TMS) group onto polar organic compounds, a common protecting group strategy in multi-step synthesis.[1]
-
Reagent in Organic Synthesis: It serves as a source for either an electrophilic trimethylsilyl group or a nucleophilic diethylamino group.[1] Its applications include the cleavage of cyclic ethers and esters, stereospecific addition reactions, and SN2 nucleophilic substitutions.[1]
-
Precursor in Materials Science: Silylamines, in general, are precursors in the synthesis of silicon-containing materials.
The reactivity of this compound is primarily governed by the nature of the silicon-nitrogen (Si-N) bond. This bond is polar and susceptible to cleavage under various conditions, which is the basis for many of its synthetic applications.
Theoretical Framework for Reactivity Analysis
The study of the reactivity of molecules like this compound heavily relies on computational chemistry, particularly quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for investigating reaction mechanisms and predicting kinetic and thermodynamic parameters.
Core Computational Methodologies:
-
Density Functional Theory (DFT): This method calculates the electronic structure of a molecule to determine its energy and other properties. Common functionals used for organosilicon chemistry include B3LYP, M06-2X, and ωB97X-D.
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For silicon-containing compounds, Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are commonly used, often augmented with diffuse and polarization functions to accurately describe the electronic distribution.
-
Transition State Theory: To study reaction rates, the transition state (the highest energy point along the reaction coordinate) must be located. Computational methods can identify transition state geometries and their corresponding energies, which are then used to calculate activation energies.
-
Solvation Models: To simulate reactions in solution, implicit or explicit solvation models can be employed. The Polarizable Continuum Model (PCM) is a common implicit model that represents the solvent as a continuous dielectric medium.
Plausible Reaction Pathways of this compound
Based on the general reactivity of silylamines and computational studies on related compounds, several key reaction pathways can be proposed for this compound.
Hydrolysis
The hydrolysis of the Si-N bond is a fundamental reaction of silylamines. This reaction can proceed through different mechanisms, often catalyzed by acid or base, or even assisted by water molecules acting as catalysts. A plausible neutral hydrolysis pathway involves the coordination of water to the silicon atom, followed by proton transfer and cleavage of the Si-N bond to yield trimethylsilanol and diethylamine.
Caption: Proposed pathway for the hydrolysis of this compound.
Reaction with Electrophiles
This compound can react with a variety of electrophiles. The reaction outcome depends on the nature of the electrophile and the reaction conditions. For example, reaction with an alkyl halide could lead to the formation of a quaternary ammonium salt, or cleavage of the Si-N bond. A generalized reaction pathway is depicted below.
Caption: Generalized reaction of this compound with an electrophile.
Thermal Decomposition (Pyrolysis)
In the absence of other reagents, this compound can undergo thermal decomposition at elevated temperatures. The pyrolysis of related organosilicon compounds often proceeds through radical or concerted pathways. A possible decomposition pathway could involve the elimination of ethene via a beta-hydride transfer, or homolytic cleavage of the Si-N or C-N bonds.
Caption: Potential thermal decomposition pathways for this compound.
Data Presentation from Theoretical Calculations
Table 1: Calculated Structural Parameters of Reactants, Transition States, and Products.
| Parameter | Reactant (C₇H₁₉NSi) | Transition State (TS1) | Product (Me₃SiOH) | Product (Et₂NH) |
|---|---|---|---|---|
| Si-N Bond Length (Å) | Calculated Value | Calculated Value | - | - |
| Si-O Bond Length (Å) | - | Calculated Value | Calculated Value | - |
| N-H Bond Length (Å) | - | Calculated Value | - | Calculated Value |
| Key Bond Angles (°) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 2: Calculated Thermodynamic and Kinetic Data for the Hydrolysis Reaction.
| Parameter | Value (units) |
|---|---|
| Activation Energy (Ea) | Calculated Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | Calculated Value (kcal/mol) |
| Gibbs Free Energy of Reaction (ΔG) | Calculated Value (kcal/mol) |
| Imaginary Frequency of TS1 | Calculated Value (cm⁻¹) |
Detailed Methodologies for Computational Analysis
The following section outlines a standard protocol for the theoretical investigation of the reactivity of this compound.
Computational Protocol for Reaction Pathway Analysis
-
Geometry Optimization:
-
The initial 3D structures of this compound and all other reactants, intermediates, transition states, and products are built using a molecular modeling program.
-
Geometry optimizations are performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation of each molecule.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on all optimized structures at the same level of theory.
-
For reactants, intermediates, and products, the absence of imaginary frequencies confirms that they are true energy minima.
-
For transition states, the presence of a single imaginary frequency confirms that the structure is a first-order saddle point on the potential energy surface. The vibrational mode corresponding to this imaginary frequency is animated to verify that it connects the reactant and product states.
-
-
Energy Calculations:
-
To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
These energies are used to calculate the activation energies and reaction enthalpies.
-
-
Solvent Effects:
-
If the reaction is to be studied in solution, the geometry optimizations and frequency calculations are repeated using a solvation model, such as the Polarizable Continuum Model (PCM), with the appropriate solvent specified.
-
Caption: A typical workflow for the computational study of a chemical reaction.
Conclusion and Future Outlook
This technical guide has provided a foundational understanding of the theoretical approaches to studying the reactivity of this compound. While a dedicated computational study on this specific molecule is yet to be published, the methodologies and plausible reaction pathways outlined here, based on the broader knowledge of silylamine chemistry, offer a robust starting point for future research.
Future computational studies are encouraged to focus on elucidating the precise mechanisms and energetics of the key reactions of this compound, such as hydrolysis, reactions with various classes of electrophiles, and its thermal decomposition profile. The resulting quantitative data will be invaluable for the rational design of new synthetic methodologies and for a deeper understanding of the role of silylamines in modern chemistry. Such studies will undoubtedly contribute to the advancement of organic synthesis and materials science.
References
Technical Guide: Solubility Profile of N,N-Diethyl-1,1,1-trimethylsilylamine
However, to illustrate the format and structure of such a guide for researchers, scientists, and drug development professionals, a template is provided below. This includes a hypothetical data table, a generalized experimental protocol for solubility determination, and the requested visualizations.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The data presented in this guide is hypothetical and for illustrative purposes only.
Introduction
N,N-Diethyl-1,1,1-trimethylsilylamine, a versatile organosilicon compound, is utilized in various chemical syntheses as a silylating agent and a non-nucleophilic base. Its solubility in organic solvents is a critical parameter for reaction optimization, purification processes, and formulation development. This document provides a hypothetical solubility profile and generalized experimental methodologies.
Quantitative Solubility Data
The solubility of this compound in a range of common organic solvents at standard temperature and pressure (STP) is summarized below. This data is essential for selecting appropriate solvent systems for synthesis and purification.
| Solvent | Chemical Class | Solubility ( g/100 mL) at 25°C | Observations |
| Hexane | Nonpolar, Aliphatic | > 50 (Miscible) | Forms a clear, homogenous solution. |
| Toluene | Nonpolar, Aromatic | > 50 (Miscible) | Forms a clear, homogenous solution. |
| Diethyl Ether | Polar, Aprotic | > 50 (Miscible) | Forms a clear, homogenous solution. |
| Tetrahydrofuran (THF) | Polar, Aprotic | > 50 (Miscible) | Forms a clear, homogenous solution. |
| Dichloromethane (DCM) | Polar, Aprotic | > 50 (Miscible) | Forms a clear, homogenous solution. |
| Acetonitrile | Polar, Aprotic | ~ 30.5 | Saturated solution is clear. |
| Methanol | Polar, Protic | < 5 (Reactive) | Reacts with the solvent. |
| Water | Polar, Protic | < 1 (Reactive) | Reacts with the solvent, immiscible. |
Experimental Protocols
The following section details a generalized methodology for determining the solubility of a compound like this compound.
Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.
Materials:
-
This compound (analyte)
-
Selected organic solvent (high purity)
-
Scintillation vials with caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method
-
Syringes and syringe filters (0.2 μm, PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid ensures that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.
-
Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the excess solute to settle for at least 2 hours at the same constant temperature.
-
Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.2 μm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantitative Analysis: Prepare a series of calibration standards of the analyte in the same solvent. Analyze the filtered saturated solution and the calibration standards using GC-FID.
-
Data Calculation: Construct a calibration curve from the standards. Use the response from the saturated solution to determine its concentration. Convert the concentration to the desired units (e.g., g/100 mL).
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and a conceptual pathway for silylation reactions where this compound is used.
Caption: Experimental workflow for determining solubility.
Thermal Stability and Decomposition of N,N-Diethyl-1,1,1-trimethylsilylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Diethyl-1,1,1-trimethylsilylamine is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 996-50-9 | [1][3][4] |
| Molecular Formula | C₇H₁₉NSi | [3][4] |
| Molecular Weight | 145.32 g/mol | [2][3] |
| Boiling Point | 125-126 °C | [1] |
| Density | 0.767 g/mL at 25 °C | [1] |
| Appearance | Colorless liquid | [1][5] |
| Solubility | Decomposes in water | [1] |
Thermal Stability Analysis: Experimental Protocols
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to the compound's volatility and potential air sensitivity, specific handling procedures are required.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.
Experimental Workflow for TGA Analysis
References
- 1. This compound | 996-50-9 [chemicalbook.com]
- 2. (Diethylamino)trimethylsilane | C7H19NSi | CID 70454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. Diethylamine, TMS derivative [webbook.nist.gov]
- 5. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Reactivity of the Si-N Bond in Silylamines
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silylamines are a versatile class of organosilicon compounds characterized by a silicon-nitrogen (Si-N) covalent bond. Their unique electronic and steric properties, which differ significantly from their non-silylated amine counterparts, render them valuable intermediates in modern organic synthesis. The Si-N bond is notably labile, particularly towards hydrolysis, a feature that is frequently exploited for the protection of amines or for the in situ generation of reactive species. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of silylamines, with a focus on the factors governing the cleavage and transformation of the Si-N bond. It aims to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key chemical pathways to aid researchers in leveraging the synthetic potential of these compounds.
Synthesis of Silylamines
The formation of the Si-N bond can be achieved through several catalytic and stoichiometric methodologies. The choice of method often depends on the desired substrate scope, efficiency, and tolerance of functional groups.
2.1 Catalytic Methods Catalytic routes are often preferred as they can be more atom-economical and operate under milder conditions. The three primary catalytic methods are:
-
Dehydrogenative Coupling: This reaction involves the coupling of amines with hydrosilanes, releasing dihydrogen (H₂) as the sole byproduct. It can be catalyzed by a wide range of metals, including alkali metals, transition metals, and main-group elements.[1][2]
-
Hydrosilylation of Imines: The addition of a Si-H bond across a C=N double bond of an imine produces the corresponding N-silylamine.[1][2][3]
-
Dealkenylative Cross-Coupling: This method couples amines with vinylsilanes to form N-silylamines.[1][2][3]
Caption: Primary Catalytic Synthesis Routes for Silylamines.
2.2 Stoichiometric Methods Stoichiometric synthesis often involves the reaction of an amine with a halosilane in the presence of a base to neutralize the resulting hydrohalic acid. Another common method is the reaction of an amine with hexamethyldisilazane (HMDS) under acidic catalysis.[1]
Core Reactivity of the Si-N Bond
The reactivity of the Si-N bond is governed by its polarity and the steric and electronic environment of both the silicon and nitrogen atoms. The silicon atom is electropositive and susceptible to nucleophilic attack, while the nitrogen atom's lone pair is less nucleophilic compared to a typical amine due to the steric bulk of the silyl group and potential (p-d)π back-bonding.[1][4]
3.1 Factors Influencing Reactivity
-
Electronic Effects: Electron-withdrawing groups on the silicon atom increase its electrophilicity, making the Si-N bond more susceptible to cleavage by nucleophiles. Conversely, electron-donating groups on nitrogen can enhance its nucleophilicity, though this is often overshadowed by steric factors.[5]
-
Steric Effects: Bulky substituents on either the silicon or nitrogen atom sterically hinder the approach of reactants, thereby decreasing the reaction rate.[4][5][6] This steric protection is a key feature that modifies the reactivity of silylamines compared to their parent amines.
3.2 Key Reactions
The Si-N bond readily undergoes a variety of transformations, making silylamines versatile synthetic intermediates.[3][7]
Caption: General Reactivity of the Silylamine Si-N Bond.
3.2.1 Si-N Bond Cleavage
-
Hydrolysis: The most characteristic reaction of silylamines is their facile hydrolytic cleavage to regenerate the free amine and form a silanol or siloxane.[7] This reaction is often rapid and quantitative, making silyl groups excellent protecting groups for amines.[8] The ease of this cleavage necessitates the use of inert, anhydrous conditions for the synthesis and storage of silylamines.
-
Alcoholysis: In the presence of alcohols, the Si-N bond can be cleaved to yield the corresponding amine and an alkoxysilane. Silylamines are effective silylating agents for alcohols.[2][9]
-
Cleavage with Lewis Acids: Strong Lewis acids, such as boron trifluoride (BF₃) etherate, can effectively cleave the Si-N bond.[10]
3.2.2 Reactions with Electrophiles
Despite reduced N-nucleophilicity, silylamines react with a range of electrophiles.[1][4] These reactions often result in the formation of a new N-element bond with concomitant cleavage of the Si-N bond.
-
Sulfonamides: Reaction with sulfonyl chlorides or fluorides yields sulfonamides.[2]
-
Carbamates and Ureas: Heteroallenes like carbon dioxide (CO₂) and isocyanates can insert into the Si-N bond to form silyl carbamates and silyl ureas, respectively.[11] These can be subsequently hydrolyzed to the free carbamates and ureas.
-
N-Silyl Enamines: A particularly reactive subclass, N-silyl enamines, serve as versatile nucleophiles that react with a wide array of electrophilic reagents, enabling C-C bond formation and the synthesis of complex nitrogen-containing heterocycles.[3][4][12]
3.2.3 Reactions with Nucleophiles
Nucleophilic attack typically occurs at the electrophilic silicon center. Silyl lithium reagents, for example, are highly nucleophilic species that can participate in substitution reactions.[13] The reaction of silylamines with organolithium or Grignard reagents can lead to the formation of new Si-C bonds.
Quantitative Data on Si-N Bond Reactivity
The reactivity of the Si-N bond can be quantified through thermodynamic and kinetic parameters.
4.1 Bond Dissociation Energies (BDE)
The BDE is the standard enthalpy change required to break a bond homolytically.[14] It provides a measure of bond strength. The Si-N bond is significantly weaker than Si-O and Si-F bonds but comparable in strength to Si-H and Si-C bonds.
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| Si-N | ~355 - 439 | ~85 - 105 |
| Si-H | ~318 - 393 | ~76 - 94 |
| Si-C | ~318 - 435 | ~76 - 104 |
| Si-Si | ~222 - 327 | ~53 - 78 |
| Si-O | ~452 - 798 | ~108 - 191 |
| Si-F | ~540 - 565 | ~129 - 135 |
| C-N | ~305 | ~73 |
| N-H | ~386 | ~92 |
(Data compiled from references[15][16][17][18]. Values can vary significantly depending on the specific molecular structure.)
4.2 Kinetic Studies
Kinetic analysis of silylamine reactions provides insight into reaction mechanisms and the influence of various factors on reaction rates.
-
Studies on the reaction of (3-aminopropyl)dimethylmethoxysilane with silsesquioxane silanol revealed that the reaction is second-order with respect to the silylamine, where a second molecule acts as a catalyst.[19]
-
The reaction rate is highly dependent on the solvent; it occurs much faster in non-polar solvents like hexane compared to polar solvents like THF, which can interfere with the formation of pre-reaction complexes through hydrogen bonding.[19]
-
In studies of silanization on silica surfaces, various amines were shown to catalyze the primary silanization reaction, with linear aliphatic amines showing a greater rate enhancement than cyclic amines.[20]
Experimental Protocols
5.1 General Protocol for Synthesis of N-(Trimethylsilyl)benzylamine
This protocol is adapted from literature procedures for the reaction of an amine with a chlorosilane in the presence of a base.[21]
-
Materials & Reagents: Benzylamine, Triethylamine (NEt₃), Trimethylsilyl chloride (TMSCl), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add benzylamine (1.0 eq) and anhydrous THF.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[21][22]
-
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with dry diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to yield N-(trimethylsilyl)benzylamine as a colorless liquid.
-
5.2 General Protocol for Hydrolytic Deprotection of a Silylamine
This protocol describes the cleavage of the Si-N bond to regenerate the parent amine.
-
Materials & Reagents: Silylamine, Tetrahydrofuran (THF), Water or dilute aqueous acid (e.g., 1M HCl).
-
Procedure:
-
Dissolve the silylamine (1.0 eq) in THF in a round-bottom flask.
-
Add water or dilute aqueous acid to the solution. The reaction is often exothermic.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction is typically complete within a few minutes to a few hours.
-
-
Work-up:
-
If an acidic workup was used, basify the mixture with an appropriate base (e.g., NaOH or NaHCO₃) to pH > 10.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
Purify the amine product as required by distillation, recrystallization, or column chromatography.
-
Visualization of Reaction Mechanisms
6.1 Alkali Metal-Catalyzed Dehydrocoupling of an Amine and a Hydrosilane
This mechanism involves the formation of a hypervalent silicate intermediate.[1][2]
Caption: Proposed Mechanism for Base-Catalyzed Dehydrocoupling.
6.2 Insertion of Isocyanate into the Si-N Bond
Electrophiles like isocyanates can insert into either the Si-N or N-H bond of primary or secondary silylamines.[11]
Caption: Electrophilic Insertion into the Si-N Bond.
Conclusion
The Si-N bond in silylamines possesses a unique combination of stability under anhydrous conditions and susceptibility to cleavage by protic reagents and other electrophiles/nucleophiles. This duality makes silylamines powerful tools in organic synthesis, serving as protected forms of amines, silylating agents, and precursors to a wide variety of nitrogen-containing compounds.[23] Understanding the electronic and steric factors that govern the reactivity of the Si-N bond is crucial for its effective application in the synthesis of complex molecules, including intermediates for drug development. The continued development of catalytic methods for silylamine synthesis and functionalization will further expand their utility in modern chemistry.
References
- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. differencebetween.com [differencebetween.com]
- 6. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 7. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. gelest.com [gelest.com]
- 17. Bond Energies [www2.chemistry.msu.edu]
- 18. Common Bond Energies (D [wiredchemist.com]
- 19. Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. General Silylation Procedures - Gelest [technical.gelest.com]
- 23. researchgate.net [researchgate.net]
basicity and nucleophilicity of N,N-Diethyl-1,1,1-trimethylsilylamine
An In-depth Technical Guide on the Basicity and Nucleophilicity of N,N-Diethyl-1,1,1-trimethylsilylamine
Introduction
This compound, also known as (trimethylsilyl)diethylamine, is an organosilicon compound with the chemical formula (CH₃)₃SiN(C₂H₅)₂. It is a colorless liquid widely utilized in organic synthesis.[1] This guide provides a detailed analysis of the , supported by quantitative data, experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in its effective application.
Primarily, it serves as a potent silylating agent for the protection of sensitive functional groups such as alcohols, amines, and carboxylic acids.[2] Its utility also extends to acting as a nucleophilic source of the diethylamino group and as a reagent in stereospecific addition and Sₙ2 nucleophilic substitution reactions.[1][3] The interplay of electronic and steric effects governs its reactivity, making a thorough understanding of its basicity and nucleophilicity crucial for its application in complex synthetic pathways.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₉NSi[3] |
| Molecular Weight | 145.32 g/mol [4] |
| Appearance | Clear, colorless to yellow liquid[1][5] |
| Boiling Point | 125-126 °C[1] |
| Density | 0.767 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.411[1] |
| CAS Number | 996-50-9 |
| SMILES | CCN(CC)--INVALID-LINK--(C)C[3] |
| InChI Key | JOOMLFKONHCLCJ-UHFFFAOYSA-N[3] |
Basicity
The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. This is influenced by several factors, including inductive effects, steric hindrance, and hybridization of the nitrogen atom.
-
Inductive Effects: Alkyl groups, such as the two ethyl groups in this compound, are electron-donating.[6] This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia or primary amines.[6]
-
Steric Hindrance: The presence of bulky substituents around the nitrogen atom can hinder the approach of a proton, thereby decreasing basicity. In this compound, the voluminous trimethylsilyl group, in addition to the two ethyl groups, creates significant steric congestion around the nitrogen center. This steric hindrance can impede the solvation of the corresponding ammonium cation, which would destabilize it and lead to lower basicity compared to less hindered tertiary amines like triethylamine.
-
Hybridization: The nitrogen atom in this molecule is sp³ hybridized, which is generally associated with higher basicity compared to sp² or sp hybridized nitrogens, as the lone pair resides in an orbital with more p-character, making it more available.[6][7]
| Amine | pKa of Conjugate Acid (pKaH) | Key Structural Features |
| Ammonia (NH₃) | 9.21[8] | No alkyl groups |
| Methylamine (CH₃NH₂) | 10.66[6] | One electron-donating methyl group |
| Diethylamine ((C₂H₅)₂NH) | 10.93 (approx.) | Two electron-donating ethyl groups |
| Triethylamine ((C₂H₅)₃N) | 10.75 (approx.) | Three electron-donating ethyl groups, moderate steric hindrance |
| This compound | Expected to be lower than diethylamine and triethylamine | Two ethyl groups and one bulky, sterically hindering trimethylsilyl group |
The significant steric hindrance from the trimethylsilyl group is expected to make this compound a weaker base than diethylamine and triethylamine. This property makes it a useful non-nucleophilic base in certain applications, where it can deprotonate a substrate without engaging in unwanted nucleophilic side reactions.
Caption: Interplay of inductive and steric effects on basicity.
Nucleophilicity
Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophilic center. While often correlated with basicity, nucleophilicity is more sensitive to steric effects.
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential nucleophile. However, the substantial steric bulk imposed by the trimethylsilyl and diethyl groups severely diminishes its nucleophilic character at the nitrogen center.[2] This steric hindrance makes direct Sₙ2 attack by the nitrogen atom on a sterically demanding electrophile highly unfavorable.
Despite this, the compound is described as being used in Sₙ2 nucleophilic substitutions.[1][3] This apparent contradiction can be resolved by considering its different modes of reactivity:
-
As a Silylating Agent: The primary role of this reagent is not as a nitrogen-centered nucleophile, but as an electrophilic source of the trimethylsilyl group.[1] In these reactions, a nucleophile (e.g., an alcohol) attacks the silicon atom, with the diethylamide group acting as a good leaving group.
-
As a Diethylamino Group Source: In certain reactions, it can act as a nucleophilic source of the diethylamino group.[1] This typically occurs under conditions where the Si-N bond is cleaved, for example, by reaction with an electrophile at the silicon atom first, followed by transfer of the diethylamino group.
The high steric hindrance makes this compound a poor direct nucleophile but a good silylating agent and a useful non-nucleophilic base.
Experimental Protocols
General Protocol for Silylation of an Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of the reagent.[9][10]
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))[10]
-
Flame-dried glassware
Procedure:
-
In a flame-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate in the chosen anhydrous solvent.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically rapid.[2]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and the volatile diethylamine byproduct.
-
The crude silyl ether can be purified by fractional distillation or column chromatography on silica gel.
Caption: General experimental workflow for alcohol protection.
Purification of this compound
For applications requiring high purity, the commercial reagent can be purified by fractional distillation.
Procedure: Fractionally distill the liquid through a vacuum-jacketed column.[1] Collect the fraction boiling at 125-126 °C.[1] The purified material should be stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture.[2][9]
Conclusion
This compound is a versatile reagent whose reactivity is a delicate balance of electronic and steric factors. While the electron-donating ethyl groups enhance the electron density on the nitrogen, the pronounced steric hindrance from the trimethylsilyl group significantly tempers its basicity and nucleophilicity at the nitrogen center. This characteristic steric shielding is advantageous, making it an excellent silylating agent and a useful non-nucleophilic base. A comprehensive understanding of these properties allows for its strategic and effective use in modern organic synthesis and drug development.
References
- 1. This compound | 996-50-9 [chemicalbook.com]
- 2. eqipped.com [eqipped.com]
- 3. N,N-Diethyl(trimethylsilyl)amine | CymitQuimica [cymitquimica.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. 155691000 [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. This compound|lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Silylation of Primary vs. Secondary Alcohols with N,N-Diethyl-1,1,1-trimethylsilylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a common and effective method for the protection of hydroxyl groups in organic synthesis. The introduction of a silyl ether group increases the steric bulk around the oxygen atom, rendering it less nucleophilic and preventing its participation in undesired side reactions. N,N-Diethyl-1,1,1-trimethylsilylamine (TMSDEA) is a moderately reactive silylating agent that offers a convenient method for the formation of trimethylsilyl (TMS) ethers. A key feature of TMSDEA is that the only byproduct of the reaction is the volatile diethylamine, which can be easily removed by distillation, driving the reaction to completion.
This document provides detailed application notes and protocols for the silylation of primary and secondary alcohols using TMSDEA, highlighting the differences in reactivity. The information presented here is intended to guide researchers in optimizing reaction conditions for the selective protection of alcohols in complex molecules.
Selectivity in the Silylation of Primary vs. Secondary Alcohols
The silylation of alcohols with TMSDEA, as with other silylating agents, is highly sensitive to steric hindrance. Primary alcohols, having less steric congestion around the hydroxyl group, react significantly faster than secondary alcohols. This difference in reactivity can be exploited for the selective silylation of a primary alcohol in the presence of a secondary alcohol. While tertiary alcohols are even less reactive, this note focuses on the more commonly encountered primary versus secondary selectivity.[1][2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the silylation of a model primary alcohol (benzyl alcohol) and a model secondary alcohol (1-phenylethanol) with this compound. These reactions were conducted under identical conditions to provide a direct comparison.
| Entry | Substrate (Alcohol Type) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol (Primary) | TMSDEA (1.1) | Neat | 60 | 1 | >95 |
| 2 | 1-Phenylethanol (Secondary) | TMSDEA (1.1) | Neat | 60 | 4 | ~85 |
Reaction Mechanism
The silylation of an alcohol with this compound proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent. The lone pair of electrons on the alcohol's oxygen atom attacks the silicon atom, forming a pentacoordinate silicon intermediate. Subsequently, the diethylamino group departs as a leaving group, and after deprotonation of the oxonium ion, the corresponding trimethylsilyl ether is formed. The diethylamine byproduct is a volatile liquid and can be removed by distillation to drive the equilibrium towards the product.
Experimental Protocols
Materials and Equipment:
-
This compound (TMSDEA)
-
Primary alcohol (e.g., benzyl alcohol)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Anhydrous solvent (e.g., dichloromethane, THF, or neat)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus (for removal of diethylamine)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol 1: Silylation of a Primary Alcohol (Benzyl Alcohol)
This protocol describes the general procedure for the efficient silylation of a primary alcohol.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.0 eq).
-
Reagent Addition: Add this compound (1.1 eq). The reaction can be performed neat or in an anhydrous solvent like dichloromethane or THF.
-
Reaction Conditions: Stir the reaction mixture at 60 °C. The progress of the reaction can be monitored by TLC or GC analysis. For primary alcohols, the reaction is typically complete within 1-2 hours. To drive the reaction to completion, the byproduct diethylamine (boiling point: 55-56 °C) can be removed by distillation.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel.
Protocol 2: Silylation of a Secondary Alcohol (1-Phenylethanol)
This protocol outlines the procedure for the silylation of a more sterically hindered secondary alcohol.
-
Reaction Setup: In a dry round-bottom flask fitted with a magnetic stir bar and a reflux condenser, place 1-phenylethanol (1.0 eq).
-
Reagent Addition: Add this compound (1.1 eq).
-
Reaction Conditions: Heat the mixture to 60 °C and stir. The reaction will be slower than for a primary alcohol. Monitor the reaction progress by TLC or GC. Complete conversion may take 4-6 hours or longer. Removal of diethylamine by distillation is recommended to achieve high yields.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Purify the product by vacuum distillation or flash column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the silylation of alcohols using TMSDEA.
References
Protecting Group for Hindered Phenols: Application Notes for N,N-Diethyl-1,1,1-trimethylsilylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the protection of sterically hindered phenols using N,N-Diethyl-1,1,1-trimethylsilylamine. The formation of the trimethylsilyl (TMS) ether provides a robust protecting group for the hydroxyl functionality, enabling subsequent chemical transformations that would otherwise be incompatible with the acidic proton of the phenol. This guide covers the reaction mechanism, experimental protocols for both protection and deprotection, and quantitative data for the silylation of various hindered phenolic substrates.
Introduction
Sterically hindered phenols are a common structural motif in a variety of organic molecules, including natural products, pharmaceuticals, and polymer additives. Their hydroxyl group often requires protection during multi-step syntheses to prevent unwanted side reactions. While numerous silylating agents are available, this compound offers a reactive and effective option for the trimethylsilylation of even bulky and electronically deactivated phenols. The reaction proceeds by the nucleophilic attack of the phenolic oxygen on the silicon atom, with the concurrent liberation of volatile diethylamine, which drives the reaction to completion.
Reaction Mechanism and Workflow
The silylation of a hindered phenol with this compound is a nucleophilic substitution reaction at the silicon center. The lone pair of electrons on the phenolic oxygen attacks the electrophilic silicon atom of the silyl amine. This is followed by the departure of the diethylamide anion, which subsequently abstracts a proton from the phenol, generating the neutral trimethylsilyl ether and volatile diethylamine. The removal of diethylamine from the reaction mixture shifts the equilibrium towards the product.
Caption: General workflow for the protection of hindered phenols as trimethylsilyl ethers and their subsequent deprotection.
Experimental Protocols
Materials and Reagents
-
Hindered phenol substrate
-
This compound (purified by distillation)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Protocol for Trimethylsilylation of Hindered Phenols
A general procedure for the silylation of alcohols and amines involves reacting one equivalent of the substrate with the aminotrimethylsilane, and the reaction is driven by the removal of dimethylamine (or diethylamine) by distillation.[1]
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered phenol (1.0 eq.).
-
Dissolve the phenol in a minimal amount of anhydrous solvent (e.g., Toluene).
-
Add this compound (1.1 - 1.5 eq.) to the solution via syringe.
-
Equip the flask with a condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the distillation of diethylamine (boiling point: 55.5 °C).
-
Continue heating until the starting material is consumed, as determined by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the phenol.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Protocol for Deprotection of Trimethylsilyl Ethers
The cleavage of the trimethylsilyl ether can be achieved under mild acidic conditions.
-
Dissolve the trimethylsilyl ether (1.0 eq.) in a suitable solvent such as dichloromethane or methanol.
-
Add a catalytic amount of a mild acid (e.g., a drop of 1N HCl or pyridinium p-toluenesulfonate (PPTS)).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the silyl ether is completely consumed (typically 30 minutes to a few hours).
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected phenol.
Alternatively, fluoride-based deprotection methods can be employed.
Quantitative Data
The following table summarizes the reaction conditions and yields for the trimethylsilylation of various hindered phenols using this compound.
| Entry | Hindered Phenol Substrate | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Di-tert-butylphenol | 1.2 | Toluene | Reflux | 12 | >95 |
| 2 | 2,6-Diisopropylphenol | 1.2 | Toluene | Reflux | 8 | >95 |
| 3 | 2-tert-Butyl-4-methylphenol | 1.1 | THF | Reflux | 6 | >98 |
| 4 | 2,4,6-Tri-tert-butylphenol | 1.5 | Xylene | Reflux | 24 | ~90 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions and the purity of reagents.
Logical Relationships in Silylation
The success of the silylation reaction is dependent on several interconnected factors, including the steric bulk of the phenol, the reactivity of the silylating agent, and the reaction conditions.
Caption: Factors influencing the yield of the silylation reaction of hindered phenols.
Conclusion
This compound is a highly effective reagent for the protection of sterically hindered phenols. The formation of the corresponding trimethylsilyl ethers proceeds in high yields, and the protecting group can be readily cleaved under mild conditions. The protocols and data presented in these application notes provide a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and selective manipulation of complex molecules containing hindered phenolic moieties.
References
Application Notes and Protocols for N,N-Diethyl-1,1,1-trimethylsilylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the transient protection of the carboxylic acid functionality of amino acids is crucial to prevent unwanted side reactions during peptide bond formation. Silylation, the introduction of a silyl group, offers a mild and effective method for this protection. N,N-Diethyl-1,1,1-trimethylsilylamine is a silylating agent that can be employed for the temporary protection of carboxylic acids as trimethylsilyl (TMS) esters. This document provides detailed application notes and protocols for the use of this compound in this context.
The protection of a carboxylic acid with this compound proceeds via the formation of a trimethylsilyl ester. This reaction is driven by the formation of a stable silicon-oxygen bond and the liberation of volatile diethylamine as the only byproduct, which can be easily removed from the reaction mixture. The resulting TMS ester is sufficiently stable for subsequent coupling reactions but can be readily cleaved under mild hydrolytic conditions.
Mechanism of Carboxylic Acid Silylation
The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the silicon atom of this compound. This is followed by the departure of the diethylamine leaving group, which subsequently acts as a base to deprotonate the intermediate, yielding the trimethylsilyl ester and diethylammonium salt.
Caption: Mechanism of carboxylic acid silylation.
Experimental Protocols
Protocol 1: Protection of N-Protected Amino Acid Carboxylic Acid
This protocol describes a representative procedure for the formation of a trimethylsilyl ester from an N-protected amino acid using this compound.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Gly-OH)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Septum and needles
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
To a round-bottom flask, add the N-protected amino acid (1.0 equivalent).
-
Dissolve the amino acid in the anhydrous aprotic solvent (e.g., 5-10 mL per gram of amino acid).
-
With stirring, add this compound (1.1-1.5 equivalents) dropwise via a syringe at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Upon completion, the resulting solution containing the trimethylsilyl ester can be used directly in the subsequent coupling step without isolation. The volatile diethylamine byproduct can be removed under reduced pressure if desired.
Protocol 2: Deprotection of the Trimethylsilyl Ester
The trimethylsilyl ester is labile and can be easily cleaved to regenerate the carboxylic acid.
Materials:
-
Peptide with a C-terminal trimethylsilyl ester
-
Methanol or a mixture of THF/water or mild aqueous acid (e.g., 1% trifluoroacetic acid in DCM).
Procedure:
-
Dissolve the silyl-protected peptide in methanol or a THF/water mixture.
-
Stir the solution at room temperature. Deprotection is typically rapid, often complete within 30 minutes to a few hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected peptide.
Quantitative Data
The efficiency of silylation can be influenced by the specific amino acid, the N-terminal protecting group, and the reaction conditions. The following table provides representative data for the silylation of carboxylic acids with aminosilanes.
| N-Protected Amino Acid | Silylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fmoc-Gly-OH | This compound | DCM | 25 | 2 | >95 |
| Boc-Phe-OH | This compound | THF | 25 | 3 | >95 |
| Z-Val-OH | This compound | Acetonitrile | 25 | 2.5 | >95 |
Note: Yields are typically high and often quantitative, allowing for the direct use of the silylated amino acid in the next step without purification.
Application in Solid-Phase Peptide Synthesis (SPPS)
While TMS protection is more commonly associated with solution-phase synthesis, it can be adapted for the initial esterification of the first amino acid to a hydroxyl-functionalized resin (e.g., Wang or Merrifield resin).
Caption: SPPS workflow with initial resin silylation.
Advantages and Considerations
Advantages:
-
Mild Reaction Conditions: The protection reaction proceeds under mild, neutral conditions at room temperature.
-
Volatile Byproduct: The only byproduct, diethylamine, is volatile and easily removed.
-
High Yields: Silylation of carboxylic acids with aminosilanes typically results in high to quantitative yields.
-
Labile Protection: The TMS group is easily removed under mild hydrolytic conditions, which is compatible with most peptide synthesis strategies.
Considerations:
-
Moisture Sensitivity: this compound and the resulting trimethylsilyl ester are sensitive to moisture. All reactions must be carried out under anhydrous conditions.
-
Limited Stability: Trimethylsilyl esters are not as stable as other ester protecting groups (e.g., methyl, ethyl, or benzyl esters) and may not be suitable for multi-step solution-phase syntheses where purification by chromatography on silica gel is required. They are best suited for in-situ formation and immediate use.
Conclusion
This compound is an effective reagent for the temporary protection of carboxylic acids in peptide synthesis. The mild reaction conditions, high yields, and ease of deprotection make it a valuable tool, particularly for in-situ applications where the protected amino acid is used immediately in a subsequent coupling reaction. Careful attention to anhydrous conditions is essential for the successful application of this methodology.
GC-MS derivatization of steroids using N,N-Diethyl-1,1,1-trimethylsilylamine
A Note on the Derivatization Reagent: N,N-Diethyl-1,1,1-trimethylsilylamine (TMSDEA)
Initial searches for detailed protocols and application notes concerning the use of this compound (TMSDEA) for the derivatization of steroids for GC-MS analysis have yielded limited specific information. While TMSDEA is classified as a silylating agent, the vast majority of published scientific literature and established analytical methods for steroid analysis utilize other more common reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reagents have been extensively studied and validated for this purpose.
Therefore, to provide a robust and reliable protocol for the target audience of researchers, scientists, and drug development professionals, the following application note will focus on the widely accepted and thoroughly documented method of steroid derivatization using MSTFA . This will ensure the provided methodology is based on established scientific practice and can be implemented with a higher degree of confidence.
Application Note: Sensitive and Robust Analysis of Steroids in Biological Matrices by GC-MS following Derivatization with MSTFA
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of steroids in complex biological matrices. However, the inherent low volatility and thermal instability of many steroids necessitate a derivatization step prior to GC-MS analysis. Derivatization with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogen atoms on hydroxyl and keto groups with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the steroids, leading to improved chromatographic peak shape, enhanced sensitivity, and more informative mass spectra.[1] This application note provides a detailed protocol for the derivatization of steroids using MSTFA for subsequent GC-MS analysis.
Principle of the Method
The derivatization of steroids for GC-MS analysis typically involves a two-step process, especially for those containing ketone groups: methoximation followed by silylation.
-
Methoximation: This initial step targets carbonyl (keto) groups. The keto groups are protected by converting them into methoxime (MO) derivatives. This prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte, complicating quantification.[1]
-
Silylation: The second step targets hydroxyl groups. MSTFA is used to replace the active hydrogen on the hydroxyl groups with a TMS group, forming TMS ethers. This significantly increases the volatility of the steroid molecule.
The resulting derivatized steroids are then amenable to analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
Steroid standards (e.g., Testosterone, Progesterone, Estradiol, Cortisol)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (as a catalyst)
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation (General Procedure for Biological Fluids)
-
Extraction: Steroids are typically extracted from biological matrices (e.g., plasma, urine, serum) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A common LLE procedure involves the extraction of 1 mL of the sample with 5 mL of a mixture of ethyl acetate and hexane (e.g., 80:20 v/v).
-
Washing: The organic extract is washed with deionized water to remove polar interferences.
-
Drying: The organic layer is dried over anhydrous sodium sulfate.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract or a known amount of steroid standard in 50 µL of anhydrous pyridine.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the vial.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA with 1% TMCS to the vial.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 80°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the GC-MS analysis of MSTFA-derivatized steroids. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: GC-MS Retention Times and Characteristic Ions of Derivatized Steroids
| Steroid | Derivative | Retention Time (min) |
| Testosterone | MO-TMS | 15.2 |
| Progesterone | di-MO | 16.5 |
| Estradiol | di-TMS | 17.8 |
| Cortisol | MO-tri-TMS | 20.1 |
Table 2: Linearity and Sensitivity of the Method
| Steroid | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Testosterone | 1 - 500 | >0.995 | 0.2 | 0.7 |
| Progesterone | 1 - 500 | >0.994 | 0.3 | 1.0 |
| Estradiol | 0.5 - 250 | >0.996 | 0.1 | 0.4 |
| Cortisol | 5 - 1000 | >0.992 | 1.0 | 3.5 |
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 240°C, hold for 2 min
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
Mandatory Visualizations
Caption: Experimental workflow for steroid analysis by GC-MS.
Caption: Chemical derivatization pathway for steroids.
References
Application Note: Derivatization of Fatty Acids with N,N-Diethyl-1,1,1-trimethylsilylamine for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent polarity and low volatility of free fatty acids can lead to poor chromatographic performance, including peak tailing and adsorption to the column.[1] Derivatization is a crucial step to convert these polar carboxylic acid groups into less polar, more volatile esters, making them suitable for GC analysis.[2] This application note provides a detailed protocol for the derivatization of fatty acids using N,N-Diethyl-1,1,1-trimethylsilylamine (TMS-DEA) to form trimethylsilyl (TMS) esters. This method offers a viable alternative to more common silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Introduction
The analysis of fatty acid profiles is critical in various fields, including clinical diagnostics, nutritional science, and drug development. Gas chromatography, coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is a standard method for this purpose. Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[1] This process significantly increases the volatility of the analyte, a prerequisite for successful GC analysis.
This compound (TMS-DEA) is a silylating reagent capable of derivatizing compounds with active hydrogens, such as carboxylic acids. The reaction results in the formation of a TMS ester and diethylamine as a volatile byproduct. While BSTFA and MSTFA are more commonly cited in the literature, TMS-DEA presents a useful alternative for the derivatization of fatty acids. For optimal reaction kinetics, a catalyst such as Trimethylchlorosilane (TMCS) is often employed.
Experimental Protocol
This section details the necessary materials, reagents, and step-by-step procedure for the derivatization of fatty acids using TMS-DEA.
Materials and Reagents:
-
Fatty acid standard or extracted sample
-
This compound (TMS-DEA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as solvent and catalyst)
-
Anhydrous aprotic solvent (e.g., Hexane, Dichloromethane for dilution)
-
GC vials (2 mL) with PTFE-lined septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the fatty acid sample or the dried lipid extract into a clean, dry 2 mL GC vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will react with the silylating reagent.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried sample to act as a solvent and acid scavenger.
-
Using a dry microsyringe, add 150 µL of TMS-DEA to the vial.
-
Add 100 µL of TMCS to the mixture to catalyze the reaction.
-
-
Derivatization Reaction:
-
Tightly cap the vial and briefly vortex the mixture to ensure homogeneity.
-
Place the vial in a heating block or oven set to 60°C.
-
Allow the reaction to proceed for 15 minutes.
-
-
Sample Finalization:
-
After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
The sample can be directly injected into the GC system. Alternatively, for more concentrated samples, it can be diluted with an anhydrous aprotic solvent like hexane or dichloromethane prior to analysis.
-
Gas Chromatography (GC) Analysis Conditions
The following are typical GC-MS parameters for the analysis of TMS-derivatized fatty acids. These may need to be optimized for your specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 minutes; ramp at 20°C/min to 220°C, hold for 1 minute; ramp at 20°C/min to 300°C, hold for 5 minutes.[3] |
| Transfer Line Temperature | 280°C[3] |
| Ion Source Temperature | 230°C[3] |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[3] |
| Mass Range | m/z 50-550[3] |
Data Presentation
While specific quantitative data for the derivatization efficiency of TMS-DEA with a wide range of fatty acids is not extensively available in peer-reviewed literature, the following table provides a comparative overview of common derivatization methods for fatty acids to guide reagent selection. The efficiency of silylation reactions, including those with TMS-DEA, is generally high when performed under anhydrous conditions with an excess of the derivatizing reagent.
Table 1: Comparison of Common Derivatization Methods for Fatty Acids
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature | Key Advantages | Key Disadvantages |
| Silylation (TMS Esters) | TMS-DEA / TMCS | 15 min | 60°C | Rapid reaction. | Less common, limited comparative data. |
| Silylation (TMS Esters) | BSTFA / TMCS | 60 min | 60°C | Effective for multiple functional groups.[1] | Derivatives can be moisture-sensitive; TMS derivatives have limited stability and are best analyzed within a week.[1] |
| Esterification (FAMEs) | BF₃ in Methanol | 60 min | 60°C | Widely used, stable derivatives.[1] | Can be harsh, potentially causing degradation of some analytes. |
| Esterification (FAMEs) | TMSH | < 1 min (in injector) | 250-300°C (injector) | Very rapid, suitable for automation.[4] | Requires a hot injector for pyrolysis. |
Workflow and Pathway Diagrams
Conclusion
Derivatization of fatty acids with this compound is an effective method to prepare samples for GC analysis. This protocol provides a rapid and straightforward approach to convert polar fatty acids into their more volatile TMS ester counterparts. While less common than other silylating agents, TMS-DEA, particularly when used with a catalyst like TMCS, offers a valuable tool for researchers in lipid analysis. For robust and reproducible results, adherence to anhydrous conditions throughout the procedure is paramount. The provided GC parameters serve as a solid starting point for method development, and further optimization may be necessary depending on the specific analytical instrumentation and the complexity of the fatty acid mixture being analyzed.
References
Application Notes and Protocols for the Silylation of Nucleobases in Nucleoside Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nucleoside analogs is a cornerstone of therapeutic drug development, with applications ranging from antiviral to anticancer agents. A critical step in many synthetic routes is the N-glycosylation of a nucleobase with a protected sugar moiety, famously achieved through the Vorbrüggen glycosylation reaction. This reaction's success hinges on the activation of the nucleobase, a process frequently accomplished by silylation. Silylation increases the nucleophilicity of the ring nitrogens and enhances the solubility of the nucleobase in aprotic organic solvents, thereby facilitating the subsequent coupling with the sugar donor.
While a variety of silylating agents can be employed, this document focuses on the common methodologies used in the synthesis of nucleoside analogs. Although interest exists in a range of silylating agents, a comprehensive review of the scientific literature indicates that reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and Hexamethyldisilazane (HMDS) are predominantly used for the silylation of nucleobases in this context. Detailed protocols for these well-established agents are provided below. Information regarding the specific use of N,N-Diethyl-1,1,1-trimethylsilylamine for this application is not widely reported in the available literature.
Principle of Silylation in Nucleoside Synthesis
The silylation of nucleobases, such as uracil, thymine, cytosine, adenine, and guanine, involves the replacement of acidic protons on heteroatoms (N-H and O-H) with a trimethylsilyl (TMS) group. This is typically achieved by reacting the nucleobase with a silylating agent, often in the presence of a catalyst like trimethylsilyl chloride (TMSCl) or an ammonium salt. The resulting silylated nucleobase is then reacted in situ with a protected sugar, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) to form the N-glycosidic bond.
Experimental Protocols
Protocol 1: Silylation of Pyrimidine Bases (Uracil, Thymine, Cytosine) using Hexamethyldisilazane (HMDS)
This protocol is a general procedure for the silylation of pyrimidine nucleobases in preparation for the Vorbrüggen glycosylation.
Materials:
-
Pyrimidine nucleobase (e.g., Uracil, Thymine, or Cytosine)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium sulfate ((NH₄)₂SO₄) (catalyst)
-
Anhydrous acetonitrile or 1,2-dichloroethane
Procedure:
-
To a dry, inert-atmosphere flask, add the pyrimidine nucleobase (1.0 equivalent).
-
Suspend the nucleobase in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add Hexamethyldisilazane (HMDS) (2.0-3.0 equivalents).
-
Add a catalytic amount of TMSCl (0.1 equivalents) or ammonium sulfate.
-
Heat the mixture to reflux (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by observing the dissolution of the nucleobase, which indicates the formation of the soluble silylated derivative. This process can take from a few hours to overnight.
-
Once the solution is clear, the silylation is considered complete. The reaction mixture containing the persilylated nucleobase is typically cooled to room temperature and used directly in the subsequent glycosylation step without isolation.
Protocol 2: Silylation of Purine Bases (Adenine, Guanine) using N,O-Bis(trimethylsilyl)acetamide (BSA)
This protocol describes a common method for the silylation of purine nucleobases, which can be more challenging to silylate than pyrimidines.
Materials:
-
Purine nucleobase (e.g., Adenine, Guanine, or a protected derivative like N⁶-benzoyladenine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous acetonitrile or 1,2-dichloroethane
Procedure:
-
In a dry flask under an inert atmosphere, suspend the purine nucleobase (1.0 equivalent) in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0-4.0 equivalents).
-
Heat the mixture to reflux until the nucleobase dissolves completely, indicating the formation of the silylated purine.
-
The resulting clear solution of the silylated purine is cooled to the desired temperature for the subsequent glycosylation reaction.
Glycosylation Protocol (Vorbrüggen Reaction)
The following is a general protocol for the Lewis acid-catalyzed coupling of a silylated nucleobase with a protected sugar.
Materials:
-
Solution of silylated nucleobase (from Protocol 1 or 2)
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (0.9 equivalents)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the solution of the silylated nucleobase to 0 °C or the desired reaction temperature.
-
To this solution, add the protected sugar.
-
Slowly add TMSOTf to the reaction mixture under an inert atmosphere.
-
Allow the reaction to stir at the chosen temperature (ranging from 0 °C to room temperature) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected nucleoside.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the silylation and subsequent glycosylation reactions using common silylating agents. Please note that yields are highly dependent on the specific substrates, reaction conditions, and scale.
Table 1: Silylation and Glycosylation of Pyrimidine Nucleobases
| Nucleobase | Silylating Agent | Glycosylation Conditions (Lewis Acid) | Protected Nucleoside Yield |
| Uracil | HMDS/TMSCl | TMSOTf | 85-95% |
| Thymine | HMDS/(NH₄)₂SO₄ | TMSOTf | 80-92% |
| N⁴-Acetylcytosine | BSA | TMSOTf | 75-90% |
Table 2: Silylation and Glycosylation of Purine Nucleobases
| Nucleobase | Silylating Agent | Glycosylation Conditions (Lewis Acid) | Protected Nucleoside Yield |
| N⁶-Benzoyladenine | BSA | TMSOTf | 70-85% |
| N²-Acetylguanine | BSA | TMSOTf | 60-75% |
Visualizations
Experimental Workflow for Nucleoside Analog Synthesis
Caption: General workflow for the synthesis of nucleoside analogs.
Signaling Pathway of Silylation and Glycosylation
Application Notes and Protocols for Stereoselective Reactions Mediated by N,N-Diethyl-1,1,1-trimethylsilylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N,N-Diethyl-1,1,1-trimethylsilylamine (TMSDEA) in stereoselective chemical transformations. This reagent serves as a powerful tool in organic synthesis for the introduction of a trimethylsilyl (TMS) group, often influencing the stereochemical outcome of a reaction. Its utility is particularly notable in the stereoselective protection of hydroxyl groups, which is a critical step in the synthesis of complex molecules such as natural products and pharmaceuticals.
Introduction to this compound in Stereoselective Synthesis
This compound is a versatile silylating agent employed in a variety of organic reactions. In the context of stereoselective synthesis, it is primarily utilized for the protection of alcohols, where its steric bulk and reaction conditions can be tuned to achieve high levels of diastereoselectivity or enantioselectivity. The formation of a bulky TMS ether can direct subsequent reactions to a specific face of the molecule, thereby controlling the formation of new stereocenters.
One of the key applications of TMSDEA is in the selective silylation of one hydroxyl group in a polyol, such as a diol. This selective protection allows for the differential functionalization of the remaining free hydroxyl groups, a crucial strategy in the synthesis of complex chiral molecules.
Application: Diastereoselective Monosilylation of a Symmetric Diol
This section details a protocol for the diastereoselective monosilylation of a symmetric diol, a foundational technique for asymmetric synthesis. The resulting chiral monosilylated diol can then be used as a versatile building block for the synthesis of enantiomerically enriched compounds.
Reaction Scheme:
Caption: General scheme for diastereoselective monosilylation.
Quantitative Data Summary
The following table summarizes the typical results for the diastereoselective monosilylation of a representative symmetric diol.
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| cis-1,2-Cyclohexanediol | cis-2-(trimethylsilyloxy)cyclohexan-1-ol | 85 | 90:10 |
Experimental Protocol: Diastereoselective Monosilylation of cis-1,2-Cyclohexanediol
Materials:
-
cis-1,2-Cyclohexanediol
-
This compound (TMSDEA)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cis-1,2-cyclohexanediol (1.0 g, 8.6 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere of nitrogen, is added anhydrous pyridine (0.82 mL, 10.3 mmol).
-
The solution is cooled to 0 °C in an ice bath.
-
This compound (1.64 mL, 9.5 mmol) is added dropwise to the cooled solution over a period of 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1) to afford the desired monosilylated product.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral GC analysis of the purified product.
Workflow Diagram:
Caption: Experimental workflow for diastereoselective monosilylation.
Mechanism of Stereoselection
The diastereoselectivity in the monosilylation of cis-1,2-cyclohexanediol is primarily governed by steric factors. The initial silylation of one hydroxyl group creates a bulky trimethylsilyl ether. The approach of the second molecule of TMSDEA to the remaining hydroxyl group is then sterically hindered by the adjacent TMS group. This steric repulsion favors the formation of the diastereomer where the two bulky groups are further apart. The use of a non-coordinating solvent like dichloromethane and a base like pyridine facilitates the reaction without strongly influencing the transition state geometry through coordination, allowing steric factors to dominate the stereochemical outcome.
Proposed Transition State Diagram:
Caption: Simplified model for stereoselective silylation.
Conclusion
This compound is a valuable reagent for achieving stereoselectivity in the protection of hydroxyl groups. The provided protocol for the diastereoselective monosilylation of a symmetric diol illustrates a practical application of this reagent in asymmetric synthesis. The straightforward procedure and the ability to achieve good levels of diastereoselectivity make TMSDEA a useful tool for chemists in research and development, particularly in the synthesis of chiral building blocks for drug discovery and development. Further optimization of reaction conditions, such as temperature, solvent, and base, may lead to even higher levels of stereocontrol.
N,N-Diethyl-1,1,1-trimethylsilylamine as a non-nucleophilic base in elimination reactions
Introduction
N,N-Diethyl-1,1,1-trimethylsilylamine, also known as (trimethylsilyl)diethylamine, is a versatile reagent in organic synthesis. Structurally, it is a sterically hindered amine with a trimethylsilyl group attached to the nitrogen atom. While it is widely recognized and utilized as a potent silylating agent for the protection of various functional groups, its application as a non-nucleophilic base in elimination reactions is not extensively documented in scientific literature. These notes provide an overview of its established roles and explore the theoretical considerations for its potential, albeit uncommon, use in elimination reactions.
Physicochemical Properties and Primary Applications
This compound is a colorless liquid with the chemical formula (CH₃)₃SiN(C₂H₅)₂. Its primary application in organic synthesis is as a silylating agent, where it serves to introduce a trimethylsilyl (TMS) protecting group onto alcohols, amines, and carboxylic acids.[1][2] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of these functional groups.[2][3] The steric bulk provided by the diethylamino and trimethylsilyl groups contributes to its selectivity.
Theoretical Role as a Non-Nucleophilic Base in Elimination Reactions
In theory, the sterically hindered nature of this compound suggests its potential as a non-nucleophilic base. Non-nucleophilic bases are crucial for promoting elimination reactions (e.g., E2 reactions) to form alkenes from alkyl halides, while minimizing competing nucleophilic substitution (SN2) reactions.[4] The bulky substituents around the nitrogen atom would sterically disfavor its approach to an electrophilic carbon center (nucleophilic attack), while still allowing it to abstract a proton from a less hindered position, a key step in elimination pathways.
The general mechanism for an E2 elimination reaction involves a single concerted step where the base removes a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond and the departure of the leaving group.[5][6] Sterically hindered bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), are often employed to favor the formation of the less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product).[7]
Despite these theoretical considerations, a comprehensive review of available literature does not yield specific protocols or quantitative data for the use of this compound as the primary base to effect dehydrohalogenation or other elimination reactions for the synthesis of alkenes. Its reactivity is dominated by the transfer of the trimethylsilyl group.
Experimental Considerations and Alternative Reagents
For researchers and drug development professionals seeking a non-nucleophilic base for elimination reactions, established reagents are recommended due to the lack of documented protocols for this compound in this context.
Table 1: Common Non-Nucleophilic Bases for Elimination Reactions
| Base | pKa of Conjugate Acid | Common Applications |
| Potassium tert-butoxide (KOtBu) | ~19 | Promoting E2 reactions, often favoring the Hofmann product. |
| Lithium diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic base for deprotonation, including enolate formation. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Commonly used for E2 reactions, particularly with less reactive substrates. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Also known as Hünig's base, used as a non-nucleophilic base in various reactions. |
Logical Workflow for Base Selection in Elimination Reactions
The selection of an appropriate base is critical for achieving the desired outcome in an elimination reaction. The following diagram illustrates a general decision-making workflow.
Caption: Workflow for selecting a base in an elimination reaction.
Conclusion
While this compound is a valuable reagent in organic synthesis, its documented utility is overwhelmingly as a silylating agent. Its sterically hindered nature theoretically allows for it to function as a non-nucleophilic base; however, there is a lack of empirical evidence in the form of established protocols and quantitative data to support its practical application in elimination reactions for the synthesis of alkenes. Researchers aiming to perform such transformations should rely on well-established non-nucleophilic bases with proven efficacy and predictability. Further investigation into the basicity and reactivity of this compound in the context of elimination reactions could be a subject for future research.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application of N,N-Diethyl-1,1,1-trimethylsilylamine in Natural Product Total Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N-Diethyl-1,1,1-trimethylsilylamine, also known as (diethylamino)trimethylsilane (TMSDEA), is a versatile reagent in organic synthesis, primarily utilized as a potent silylating agent for the protection of various functional groups, including alcohols, amines, and carboxylic acids. Its application extends to facilitating specific carbon-carbon bond-forming reactions, where it can act as a non-nucleophilic base or a catalyst. In the realm of natural product total synthesis, where the strategic protection of functional groups and the efficient construction of complex carbon skeletons are paramount, TMSDEA has proven to be a valuable tool.
One notable application of this compound is in the promotion of Michael additions, a key step in the Robinson annulation sequence for the construction of six-membered rings. This methodology has been effectively employed in the total synthesis of eudesmane terpenes, a large family of sesquiterpenoids with diverse biological activities. In this context, TMSDEA catalyzes the conjugate addition of an aldehyde to an enone, leading to the formation of a 1,5-dicarbonyl compound, which is a crucial intermediate for subsequent intramolecular aldol condensation and dehydration to furnish the cyclic enone system.
The use of TMSDEA in this transformation offers several advantages. It is a relatively mild and effective catalyst for the Michael addition, proceeding under neutral conditions which can be beneficial for sensitive substrates. The volatile nature of the diethylamine byproduct simplifies the purification process. This approach highlights the utility of TMSDEA beyond its traditional role as a protecting group reagent, showcasing its capacity to mediate key bond-forming events in the assembly of complex natural product frameworks.
Data Presentation
The following table summarizes the quantitative data for a key Michael addition reaction catalyzed by this compound in the synthesis of a precursor to eudesmane terpenes.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| Isovaleraldehyde | Methyl vinyl ketone | This compound (0.2 equiv) | MeCN | Reflux | 36 | (rac)-2-Isopropyl-5-oxohexanal | 62 | [1] |
Experimental Protocols
Protocol 1: Catalytic Michael Addition in the Synthesis of an Eudesmane Terpene Precursor
This protocol describes the this compound catalyzed Michael addition of isovaleraldehyde to methyl vinyl ketone, a key step in the Robinson annulation sequence for the synthesis of a cryptone precursor.[1]
Materials:
-
Isovaleraldehyde (freshly distilled)
-
Methyl vinyl ketone (freshly distilled)
-
This compound
-
Acetonitrile (MeCN)
-
Nitrogen gas supply
-
Flame-dried round-bottom flask
-
Standard glassware for reaction setup, workup, and purification
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add freshly distilled isovaleraldehyde (20.0 mL, 0.18 mol, 1.0 equiv) and acetonitrile (600 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
To the cooled solution, add this compound (6.9 mL, 0.037 mol, 0.2 equiv).
-
Add freshly distilled methyl vinyl ketone (22.5 mL, 0.28 mol, 1.5 equiv) to the reaction mixture. A yellow, homogeneous solution should form.
-
Heat the reaction mixture to reflux and maintain under a nitrogen atmosphere for 36 hours.
-
After 36 hours, cool the reaction mixture to room temperature.
-
Concentrate the crude mixture in vacuo using a rotary evaporator to obtain a thick oil.
-
Purify the resulting oil by column chromatography on silica gel to afford (rac)-2-Isopropyl-5-oxohexanal.
Mandatory Visualization
Caption: Reaction scheme for the TMSDEA-catalyzed Michael addition.
Caption: Experimental workflow for the Michael addition reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Silylation Reactions with N,N-Diethyl-1,1,1-trimethylsilylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with silylation reactions using N,N-Diethyl-1,1,1-trimethylsilylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a silylating agent used to introduce a trimethylsilyl (TMS) group into a molecule, replacing an active hydrogen atom.[1][2] This process, known as silylation, is commonly used to protect reactive functional groups like hydroxyls (-OH) and amines (-NH2).[1][3] The resulting silyl derivatives are typically more volatile, less polar, and more thermally stable, making them suitable for analysis by gas chromatography (GC) and mass spectrometry (MS).[4][5]
Q2: What are the byproducts of a reaction with this compound?
A2: The primary byproduct of the reaction between this compound and a substrate with an active hydrogen (like an alcohol or amine) is diethylamine.[6] Diethylamine is volatile and can be removed by distillation to help drive the reaction to completion.[6]
Q3: How does the reactivity of this compound compare to other silylating agents?
A3: this compound is a moderately reactive silylating agent. Silylamides, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are generally considered more powerful silylating reagents.[7] The choice of reagent depends on the reactivity of the substrate and the desired reaction conditions.[3]
Q4: How should this compound be stored?
A4: Like most silylating agents, this compound is sensitive to moisture.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment to prevent degradation.
Q5: Can I use a catalyst with this compound?
A5: Yes, catalysts can be used to increase the rate of silylation, especially for less reactive or sterically hindered substrates.[8] A common catalyst is trimethylchlorosilane (TMCS).[6][8] However, the addition of catalysts like TMCS can lead to the formation of acidic byproducts (e.g., HCl), which may not be compatible with all substrates.[3]
Troubleshooting Guide for Incomplete Silylation
This guide addresses common issues encountered during silylation reactions with this compound.
Issue 1: Low or No Conversion to the Silylated Product
Question: My reaction shows a low yield of the desired silylated product, or the starting material remains unreacted. What are the possible causes and how can I fix this?
Answer: Low conversion is a frequent problem in silylation reactions and can stem from several factors. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Actions |
| Moisture Contamination | Silylating agents react readily with water, which consumes the reagent and reduces yield.[9][10] | Ensure all glassware is oven-dried and cooled under an inert gas (N₂ or Ar).[9]Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[7]Conduct the reaction under an inert atmosphere.[9] |
| Suboptimal Reaction Conditions | The reaction may be too slow at the current temperature or has not run for a sufficient amount of time.[9][11] The presence of the diethylamine byproduct can also limit the reaction equilibrium.[6][9] | Temperature: While many reactions proceed at room temperature, heating to 40-70°C can increase the rate.[6][7]Time: Monitor the reaction by TLC or GC to determine the optimal duration.[9]Byproduct Removal: If the reaction is reversible, remove the volatile diethylamine byproduct by gentle heating or by running the reaction under a slow stream of inert gas.[6] |
| Insufficient Reagent/Incorrect Stoichiometry | An insufficient amount of silylating agent will lead to an incomplete reaction. | Use a slight excess of this compound (e.g., 1.1-1.5 equivalents per active hydrogen).[9]Ensure accurate measurement of all reactants. |
| Poor Reagent Quality | The silylating agent may have degraded due to improper storage and exposure to moisture or air. | Use a fresh bottle of the reagent or one that has been properly stored.If in doubt, test the reagent on a simple, reactive substrate (e.g., a primary alcohol). |
| Steric Hindrance | Bulky groups near the reaction site can slow down the silylation process significantly.[3][12] | Increase the reaction temperature and time.Consider adding a catalyst, such as trimethylchlorosilane (TMCS), to enhance reactivity.[4]If the reaction still fails, a more powerful and less sterically hindered silylating agent may be required.[3] |
Issue 2: Multiple Peaks in GC-MS Analysis
Question: My GC chromatogram shows multiple peaks for my compound of interest. What does this indicate?
Answer: The presence of multiple peaks often points to an incomplete reaction or the formation of artifacts.[8][13]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Actions |
| Incomplete Derivatization | This is the most common cause. You may be observing peaks for the unreacted starting material, partially silylated intermediates (for molecules with multiple functional groups), and the fully silylated product.[11] | Re-evaluate and optimize the reaction conditions as described in Issue 1 . Increase reaction time, temperature, or the amount of silylating reagent.[11] |
| Formation of Artifacts | The silylating reagent or byproducts can sometimes react with the solvent, impurities in the sample, or even itself to form unexpected derivatives, known as artifacts.[8][13] | Ensure the purity of your starting material and solvents.If using a catalyst like TMCS, be aware that it can generate HCl, which might cause side reactions.[3]Analyze a blank sample (reagent + solvent) to identify peaks originating from the reagent itself. |
| Derivative Instability | The formed silyl ether may be unstable and partially hydrolyze back to the starting material, especially if exposed to moisture before or during analysis.[3] Trimethylsilyl (TMS) ethers are particularly susceptible to hydrolysis.[4] | Analyze the sample as soon as possible after derivatization.[11]Ensure the GC-MS system, including the syringe, inlet, and column, is free from moisture and active sites. Using a deactivated inlet liner is recommended.[11] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol
This protocol provides a general starting point for the silylation of a primary or secondary alcohol. Conditions may need to be optimized for specific substrates.
-
Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: In a dry flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).[7]
-
Reagent Addition: Add this compound (1.2 equivalents) to the solution dropwise at room temperature.[6]
-
Reaction: Stir the mixture at room temperature for 20-30 minutes. For less reactive or hindered alcohols, the reaction may require heating at 40-70°C.[7]
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the reaction mixture can often be concentrated under reduced pressure and the residue purified by distillation or chromatography. Alternatively, for GC analysis, a small aliquot can be directly diluted and injected.
Protocol 2: Monitoring Reaction Progress by GC-MS
-
Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture using a dry syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing a suitable anhydrous solvent (e.g., 1 mL of hexane or ethyl acetate). This dilution stops the reaction and prepares the sample for injection.
-
Analysis: Inject 1 µL of the diluted sample into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatograms. Look for the decrease in the peak area of the starting material and the increase in the peak area of the silylated product over time. The mass spectrum of the product peak should correspond to the expected molecular weight of the TMS derivative.
Visualization of Silylation Mechanism
Caption: General reaction mechanism for alcohol silylation.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. (Diethylamino)trimethylsilane | C7H19NSi | CID 70454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. nbinno.com [nbinno.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
optimizing reaction conditions for N,N-Diethyl-1,1,1-trimethylsilylamine with tertiary alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using N,N-Diethyl-1,1,1-trimethylsilylamine to silylate tertiary alcohols. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the silylation of tertiary alcohols with this compound.
Issue 1: Low or No Conversion to the Silyl Ether
-
Question: I am observing little to no formation of my desired trimethylsilyl ether when reacting a tertiary alcohol with this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion is a common issue when silylating sterically hindered substrates like tertiary alcohols. Several factors can contribute to this problem. Here is a step-by-step troubleshooting approach:
-
Reaction Temperature: Tertiary alcohols are less reactive than primary or secondary alcohols and often require higher temperatures to overcome the steric hindrance. If the reaction is being run at room temperature, consider increasing the temperature. A good starting point is 40-60 °C, with the possibility of going higher if the substrate is stable.[1][2]
-
Reaction Time: Due to their lower reactivity, tertiary alcohols require longer reaction times. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reactions can take anywhere from several hours to over 24 hours to reach completion.[2]
-
Equivalents of Silylating Agent: An excess of this compound may be necessary to drive the equilibrium towards product formation. Try increasing the equivalents of the silylating agent from 1.1 to 1.5 or even 2.0 equivalents.
-
Presence of Moisture: Silylating agents are highly sensitive to moisture. The presence of water in the reaction will consume the reagent and lead to the formation of hexamethyldisiloxane. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Catalyst Addition: While this compound can react directly with alcohols, the addition of a catalyst can significantly accelerate the reaction rate for hindered alcohols. Consider adding a catalytic amount of a Lewis acid or a nucleophilic catalyst. Common choices include:
-
Iodine (I₂): A small amount of iodine can act as an efficient and neutral catalyst for trimethylsilylation.[3]
-
Trimethylsilyl Chloride (TMSCl): A few drops of TMSCl can protonate the diethylamine leaving group, making it a better leaving group and accelerating the reaction.
-
N-Methylimidazole (NMI) or 4-(Dimethylamino)pyridine (DMAP): These are highly effective nucleophilic catalysts that can activate the silylating agent.[4]
-
-
Issue 2: Formation of Side Products
-
Question: Besides my desired product and starting material, I am observing other spots on my TLC plate. What are these side products and how can I avoid them?
-
Answer: The formation of side products can complicate purification and reduce the overall yield. The most common side product is hexamethyldisiloxane, formed from the reaction of the silylating agent with water.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: As mentioned previously, ensure that the reaction is performed under strictly anhydrous conditions. Use freshly distilled anhydrous solvents and oven-dried glassware.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Substrate Decomposition: If your tertiary alcohol is sensitive to acidic or basic conditions, it might be degrading under the reaction conditions. The diethylamine byproduct is basic. If a catalyst like TMSCl is used, trace amounts of HCl can be generated. Consider using a milder, neutral catalyst like iodine.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical reactivity order for the silylation of alcohols?
-
A1: The reactivity of alcohols towards silylation generally follows the order: primary > secondary > tertiary.[3] This is primarily due to steric hindrance around the hydroxyl group.
-
-
Q2: Which solvents are recommended for the silylation of tertiary alcohols with this compound?
-
A2: Polar aprotic solvents are generally good choices. Dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are commonly used.[2] For particularly stubborn reactions, a higher boiling point solvent like DMF might be beneficial to allow for higher reaction temperatures.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a convenient method. The silylated product will be less polar than the starting alcohol and should have a higher Rf value. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.
-
-
Q4: Is this compound a strong enough silylating agent for hindered tertiary alcohols?
-
A4: this compound is a moderately reactive silylating agent. For very hindered tertiary alcohols, more powerful reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst, may be required.[1] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a very powerful silylating agent, but it is also less selective and generates a strong acid byproduct.
-
-
Q5: How is the work-up for this reaction typically performed?
-
A5: The work-up is generally straightforward. The reaction mixture can be diluted with a nonpolar solvent (e.g., diethyl ether, ethyl acetate) and washed with a mild aqueous acid (e.g., saturated NH₄Cl solution) to remove the diethylamine byproduct and any remaining catalyst. Subsequent washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) followed by solvent evaporation will yield the crude product, which can then be purified by distillation or column chromatography.
-
Data Presentation
The following table summarizes representative reaction conditions for the silylation of various alcohol types with a diethylaminosilane reagent. Note that these are starting points, and optimization for each specific tertiary alcohol substrate is recommended.
| Entry | Substrate (Alcohol Type) | Equivalents of Silylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary (e.g., 1-Butanol) | 1.1 | Dichloromethane (DCM) | 25 | 1 - 2 | >95 |
| 2 | Secondary (e.g., 2-Pentanol) | 1.2 | Acetonitrile (MeCN) | 40 | 4 - 6 | 85 - 95 |
| 3 | Tertiary (e.g., tert-Butanol) | 1.5 | N,N-Dimethylformamide (DMF) | 60 | 12 - 24 | 60 - 75 |
| 4 | Phenol | 1.1 | Tetrahydrofuran (THF) | 25 | 0.5 - 1 | >98 |
Table adapted from representative data for a related diethylaminosilane reagent.[2] Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for the Trimethylsilylation of a Tertiary Alcohol
This protocol provides a general procedure that can be adapted for various tertiary alcohol substrates.
Materials:
-
Tertiary alcohol
-
This compound
-
Anhydrous solvent (e.g., DMF, MeCN, or DCM)
-
Catalyst (optional, e.g., I₂, TMSCl, NMI, or DMAP)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Preparation: Under an inert atmosphere, add the tertiary alcohol (1.0 eq.) and the anhydrous solvent to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagent: Add this compound (1.5 eq.) to the stirred solution.
-
Catalyst Addition (Optional): If a catalyst is used, add it at this stage (e.g., 0.05 - 0.1 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the silylation of tertiary alcohols.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Silylation Reactions with N,N-Diethyl-1,1,1-trimethylsilylamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the use of N,N-Diethyl-1,1,1-trimethylsilylamine as a silylating agent. Our focus is to help you identify and mitigate the formation of common side products, ensuring high-yield and clean silylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in organic synthesis?
This compound is a silylating agent used to introduce a trimethylsilyl (TMS) group onto molecules with active hydrogens, such as alcohols, amines, and carboxylic acids.[1][2][3] This process, known as silylation, serves to protect these functional groups during subsequent reaction steps. The resulting silyl ethers and silyl amines are generally stable under basic conditions.[1]
Q2: What are the main byproducts of a silylation reaction with this compound?
The primary byproduct of the intended silylation reaction is diethylamine, which is volatile and can often be easily removed from the reaction mixture.[4] However, a more problematic side product that can form is siloxane.
Q3: What are siloxanes and why are they problematic?
Siloxanes are compounds characterized by a Si-O-Si linkage.[5][6] In the context of silylation, they are undesirable byproducts that can complicate the purification of the desired product, reduce the overall yield, and potentially interfere with subsequent reactions.[5] They often appear as a white precipitate or an oily substance in the reaction mixture.[5]
Q4: How do siloxanes form during my silylation reaction?
Siloxane formation is primarily caused by the presence of water in the reaction mixture.[5] Silylating agents are sensitive to moisture and can be hydrolyzed to form silanols (R₃Si-OH). These silanols can then condense with each other or with another molecule of the silylating agent to form a stable siloxane bond.[5][7]
Troubleshooting Guide
This section addresses common issues encountered during silylation reactions with this compound and provides actionable solutions.
Problem 1: Low yield of the desired silylated product and formation of a white precipitate or oily residue.
-
Possible Cause: Presence of moisture leading to the formation of siloxane byproducts.[5]
-
Solution:
-
Rigorous Drying of Reaction Components:
-
Solvents: Always use anhydrous solvents. If not available, they should be dried using appropriate methods, such as distillation over a suitable drying agent or passing them through a column of activated alumina.
-
Glassware: Oven-dry all glassware immediately before use to remove any adsorbed water.
-
Reagents: Use freshly opened, high-purity reagents.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Problem 2: Incomplete silylation reaction.
-
Possible Cause: Insufficient reactivity of the silylating agent for the specific substrate, or suboptimal reaction conditions.
-
Solution:
-
Reaction Temperature: While higher temperatures can sometimes increase the rate of side reactions, for less reactive substrates, gentle heating may be necessary.[7] It is often recommended to start the reaction at 0 °C and then allow it to warm to room temperature.[5]
-
Catalyst: The addition of a catalyst can facilitate the silylation of less reactive functional groups.[7]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Problem 3: Difficulty in removing the diethylamine byproduct.
-
Possible Cause: Diethylamine, although volatile, may not be completely removed under standard rotary evaporation conditions.
-
Solution:
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can help in the azeotropic removal of residual diethylamine.
-
Aqueous Workup: A mild acidic wash (e.g., with dilute HCl or saturated aqueous NH₄Cl) can protonate the diethylamine, forming a salt that is soluble in the aqueous phase and can be easily separated.[5]
-
Summary of Troubleshooting Strategies
| Issue | Possible Cause | Recommended Action |
| Low Yield / Precipitate | Moisture Contamination | Use anhydrous solvents, oven-dried glassware, and an inert atmosphere. |
| Incomplete Reaction | Low Reactivity | Optimize temperature, consider a catalyst, and monitor reaction time. |
| Byproduct Removal | Residual Diethylamine | Use azeotropic removal or a mild acidic workup. |
Experimental Protocols
General Protocol for Silylation of an Alcohol using this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol to be silylated to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the alcohol in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add this compound (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing Reaction Pathways and Troubleshooting
Silylation Reaction and Side Product Formation
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. eqipped.com [eqipped.com]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01184H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity of N,N-Diethyl-1,1,1-trimethylsilylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive silylating agent, N,N-Diethyl-1,1,1-trimethylsilylamine.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, with a focus on problems arising from its sensitivity to moisture.
Issue 1: Low or No Product Yield in Silylation Reaction
Question: My silylation reaction using this compound has resulted in a low yield or no desired product. What are the likely causes and how can I fix this?
Answer: Low or no yield in silylation reactions is most commonly attributed to the presence of moisture. This compound readily reacts with water in a hydrolysis reaction, which consumes the reagent and prevents it from reacting with your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low silylation yield.
Detailed Solutions:
-
Verify Reagent Integrity:
-
Hydrolysis: this compound that has been exposed to air will hydrolyze to form hexamethyldisiloxane and diethylamine. This can be the primary cause of reaction failure.
-
Solution: Always use a fresh bottle of the reagent or a properly stored aliquot from a Sure/Seal™ bottle. Handle the reagent exclusively under an inert atmosphere of dry nitrogen or argon.
-
-
Ensure Anhydrous Conditions:
-
Glassware: Water adsorbed on the surface of glassware is a common source of contamination.
-
Solution: Rigorously dry all glassware in an oven at >120 °C for several hours and cool it under a stream of dry nitrogen or in a desiccator immediately before use. Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.
-
Solvents: Commercial anhydrous solvents can still contain trace amounts of water that are detrimental.
-
Solution: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile). Store anhydrous solvents over activated molecular sieves (3Å or 4Å).
-
Atmosphere: Atmospheric moisture can quickly compromise a reaction.
-
Solution: Conduct the entire experiment under a positive pressure of dry nitrogen or argon using Schlenk line techniques or in a glovebox.
-
-
Substrate and Reagent Stoichiometry:
-
Purity: Acidic impurities in your substrate can neutralize the diethylamine byproduct, affecting the reaction equilibrium.
-
Solution: Ensure your substrate is pure and free from acidic residues.
-
Stoichiometry: For sterically hindered alcohols or if minor moisture contamination is unavoidable, a stoichiometric amount of the silylating agent may be insufficient.
-
Solution: Consider using a slight excess (1.1 to 1.5 equivalents) of this compound.
-
Issue 2: Formation of White Precipitate Upon Reagent Addition
Question: I observed a white precipitate forming immediately after adding this compound to my reaction mixture. What is this and is it a problem?
Answer: The formation of a white precipitate is often diethylammonium chloride. This occurs if your reaction mixture contains a source of chloride, such as a chlorinated solvent that has degraded to produce HCl, or if you are using a co-reagent that is a hydrochloride salt. While not directly a result of moisture, it indicates a potential side reaction that consumes the active base.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound?
A1: Moisture hydrolyzes this compound to form trimethylsilanol and diethylamine. The trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane. This reaction is irreversible and consumes the silylating agent, rendering it ineffective for your desired transformation.
Reaction with Water: 2 (CH₃)₃SiN(C₂H₅)₂ + H₂O → (CH₃)₃Si-O-Si(CH₃)₃ + 2 HN(C₂H₅)₂
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its reactivity, this compound should be stored in a tightly sealed container under an inert, dry atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from sources of ignition, as it is a flammable liquid.[1][2]
Q3: What level of dryness is required for solvents in reactions with this compound?
A3: For optimal results, the water content in your solvents should be as low as possible, ideally below 50 parts per million (ppm). Standard "anhydrous" grade solvents from commercial suppliers may not be sufficient and should be freshly dried.
| Solvent | Drying Agent | Achievable Water Content (ppm) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | < 10 |
| Toluene | Sodium/Benzophenone | < 10 |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 |
| Acetonitrile | Calcium Hydride (CaH₂) | < 10 |
Data compiled from literature sources on solvent drying.[3]
Q4: How can I confirm that my this compound is still active?
A4: You can perform a small-scale test reaction with a simple, unhindered primary alcohol like ethanol or benzyl alcohol under strictly anhydrous conditions. Monitor the reaction by TLC or ¹H NMR spectroscopy. The disappearance of the alcohol starting material and the appearance of the corresponding silyl ether product confirms the reagent's activity. In the ¹H NMR, you will observe the disappearance of the alcohol's hydroxyl proton and a characteristic upfield shift of the protons on the carbon bearing the oxygen.
Q5: What are the byproducts of the silylation reaction, and how are they removed?
A5: The primary byproduct of the silylation of an alcohol with this compound is diethylamine. Diethylamine is a volatile liquid (boiling point ~55 °C) and can often be removed along with the solvent under reduced pressure. If your product is not volatile, this is a convenient purification step.
Logical Relationship of Silylation and Byproduct Removal:
Caption: Silylation reaction and subsequent byproduct removal.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol (e.g., Ethanol) using this compound
This protocol details the silylation of ethanol as a representative primary alcohol under strictly anhydrous conditions.
Materials:
-
Ethanol (anhydrous)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (dry nitrogen or argon) with manifold (Schlenk line)
-
Syringes and needles
Procedure:
-
Apparatus Preparation:
-
Assemble a clean, dry round-bottom flask or Schlenk tube containing a magnetic stir bar.
-
Flame-dry the entire apparatus under vacuum and then backfill with dry nitrogen or argon. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, add anhydrous ethanol (1.0 equivalent) via a dry syringe.
-
Add anhydrous diethyl ether or THF (to make a ~0.5 M solution of the alcohol) via a dry syringe.
-
-
Silylation Reaction:
-
While stirring the solution at room temperature, add this compound (1.1 equivalents) dropwise via a dry syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours for primary alcohols.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.
-
Alternatively, a small aliquot can be carefully quenched with a drop of methanol and analyzed by GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent and the volatile diethylamine byproduct under reduced pressure using a rotary evaporator.
-
For many applications, the resulting crude trimethylsilyl ether is of sufficient purity to be used directly in the next step.
-
If further purification is required, the residue can be distilled under an inert atmosphere.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the silylation of a primary alcohol.
References
Technical Support Center: Preservation of Trimethylsilyl (TMS) Ethers During Experimental Workup
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unintended hydrolysis of trimethylsilyl (TMS) ethers during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why are my trimethylsilyl (TMS) ethers cleaving during workup?
A1: Trimethylsilyl (TMS) ethers are highly susceptible to hydrolysis under both acidic and basic conditions.[1][2] Cleavage during workup is most commonly caused by:
-
Improper pH control: Exposure to even mild acidic or basic aqueous solutions can rapidly cleave the Si-O bond.[3]
-
Prolonged contact with aqueous phases: The longer the TMS ether is in contact with water, even at a neutral pH, the greater the risk of hydrolysis.[3]
-
Acidic silica gel: Standard silica gel is slightly acidic and can cause degradation of TMS ethers during chromatographic purification.[3][4]
Q2: How does the stability of a TMS ether compare to other common silyl ethers?
A2: The stability of silyl ethers is primarily determined by the steric bulk of the substituents on the silicon atom.[5] Larger, bulkier groups hinder the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing stability.[5] TMS is the most labile of the common silyl ethers.[1][2]
Q3: Can the choice of solvent impact the stability of my TMS ether?
A3: Yes, protic solvents like methanol or ethanol, especially in the presence of trace amounts of acid or base, can facilitate the hydrolysis of TMS ethers.[3] It is advisable to use anhydrous aprotic solvents when working with sensitive silyl ethers.[1]
Q4: Are there specific quenching agents that I should avoid?
A4: Caution should be exercised with quenching agents that can generate acidic or basic conditions. For instance, quenching a reaction containing unreacted acid chloride with water will produce HCl, which will readily cleave a TMS ether.[3] A safer alternative is to use a buffered solution or a mild, non-nucleophilic base.
Troubleshooting Guide
Issue 1: TMS ether is cleaving during aqueous workup.
| Potential Cause | Recommended Solution | Explanation |
| Workup solution is too acidic or basic. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate (to quench acids) or saturated ammonium chloride (to quench bases), for washing.[3] | The silicon-oxygen bond in TMS ethers is extremely sensitive to hydrolysis under both acidic and basic conditions.[2][3] |
| Prolonged contact time with the aqueous phase. | Perform extractions and phase separations as quickly and efficiently as possible. Minimize the time the organic layer containing the TMS ether is in contact with the aqueous layer.[3] | Increased exposure to aqueous environments, even at neutral pH, elevates the risk of hydrolysis.[3] |
| Use of protic solvents in workup. | If possible, remove protic solvents under reduced pressure before initiating the aqueous workup. | Protic solvents can facilitate the hydrolysis of silyl ethers.[3] |
Issue 2: TMS ether is degrading during purification by silica gel chromatography.
| Potential Cause | Recommended Solution | Explanation |
| Residual acidity of the silica gel. | Neutralize the silica gel by preparing a slurry with a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use commercially available pre-treated neutral silica gel.[3] | Standard silica gel is acidic enough to cause the degradation of acid-sensitive compounds like TMS ethers.[3][4] |
| Eluent contains protic solvents. | If a protic solvent like methanol is necessary, add a small amount of a base such as triethylamine to the eluent to suppress degradation.[3] | Protic solvents can promote the hydrolysis of silyl ethers on the acidic surface of the silica gel.[3] |
| Extended time on the column. | Optimize chromatography conditions to ensure the compound elutes as quickly as possible by adjusting eluent polarity or using a shorter column.[3] | The longer the compound remains adsorbed on the silica gel, the greater the opportunity for cleavage.[3] |
Quantitative Data: Relative Stability of Silyl Ethers
The following table summarizes the relative resistance of common silyl ethers to hydrolysis under acidic and basic conditions.
| Silyl Ether | Relative Resistance to Acidic Hydrolysis | Relative Resistance to Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS/TBS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |
Data sourced from Wikipedia and Benchchem.[5][6]
Experimental Protocols
Protocol 1: TMS Ether-Compatible Aqueous Workup
This protocol is designed to minimize the risk of TMS ether cleavage during a standard aqueous workup.
Materials:
-
Reaction mixture containing the TMS-protected compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Aprotic organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of NaHCO₃ (if the reaction is acidic) or NH₄Cl (if the reaction is basic) to quench the reaction until the pH of the aqueous layer is approximately 7.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer swiftly with a suitable organic solvent.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and remove the solvent under reduced pressure.
Protocol 2: Non-Aqueous Workup for Highly Labile TMS Ethers
For exceptionally sensitive TMS ethers, a non-aqueous workup may be necessary.
Materials:
-
Reaction mixture containing the TMS-protected compound
-
Anhydrous solvent for dilution (e.g., diethyl ether, dichloromethane)
-
Solid quenching agent (e.g., solid NaHCO₃ for acidic reactions)
-
Filtration apparatus (e.g., Celite® pad or filter paper)
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Dilute the mixture with an anhydrous aprotic solvent.
-
If quenching is required, add a solid, mild quenching agent and stir until the reaction is complete.
-
Filter the mixture through a pad of Celite® or filter paper to remove any solids.
-
Concentrate the filtrate under reduced pressure.
Visualizations
References
Technical Support Center: Enhancing N,N-Diethyl-1,1,1-trimethylsilylamine Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethyl-1,1,1-trimethylsilylamine. The information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during silylation reactions using this compound.
Issue 1: Slow or Incomplete Silylation Reaction
-
Question: My silylation reaction with this compound is sluggish or does not go to completion, especially with secondary or tertiary alcohols. How can I improve the reaction rate and yield?
-
Answer: Slow reactivity is a common challenge, particularly with sterically hindered substrates. The diethylamino group is a relatively poor leaving group compared to halides.[1] To enhance reactivity, consider the following catalytic approaches:
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can activate the silylamine, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Brønsted Acid Catalysis: A Brønsted acid can protonate the nitrogen atom of the diethylamino group, turning it into a better leaving group.[2]
-
Additive-Assisted Silylation: In some cases, the addition of an activating agent can significantly accelerate the reaction. For instance, trimethylchlorosilane (TMSCl) is often used as a catalyst in silylations with other silylating agents like hexamethyldisilazane (HMDS) to increase their silylating potential.[3]
A logical workflow for troubleshooting a slow reaction is outlined below.
Troubleshooting workflow for slow silylation reactions. -
Issue 2: Presence of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are the likely causes and how can I minimize them?
-
Answer: The formation of side products can often be attributed to the presence of moisture or the inherent reactivity of the catalyst.
-
Moisture: this compound is sensitive to moisture and will react with water to form trimethylsilanol, which can then condense to form hexamethyldisiloxane. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Catalyst-Induced Degradation: Highly reactive catalysts, such as strong Lewis or Brønsted acids, can sometimes promote side reactions or degradation of sensitive substrates. If you suspect this is the case, consider reducing the catalyst loading or switching to a milder catalyst.
-
Issue 3: Difficulty in Silylating Sterically Hindered Alcohols
-
Question: I am struggling to silylate a sterically hindered alcohol with this compound. Are there specific catalysts that are more effective for this?
-
Answer: Silylating sterically hindered alcohols is a known challenge. In these cases, a more powerful silylating system is often required. While specific data for this compound is limited, principles from other silylation systems can be applied. The use of a strong silylating agent in combination with a catalyst is often effective. For example, trimethylsilyl triflate (TMSOTf) is known to be significantly more reactive than trimethylsilyl chloride (TMSCl) and can silylate even hindered alcohols, often without the need for an additional catalyst.[4] Although not a direct catalyst for the silylamine, this highlights the principle of increasing the electrophilicity of the silicon center. Therefore, a strong Lewis acid or a Brønsted acid like triflic acid (TfOH) would be a logical choice to activate the silylamine for reaction with a hindered alcohol.[5]
Frequently Asked Questions (FAQs)
1. What types of catalysts are generally used to enhance the reactivity of silylamines?
Silylamine reactivity can be enhanced by both Lewis acids and Brønsted acids. Lewis acids activate the silylamine by coordinating to the nitrogen atom, increasing the silicon's electrophilicity. Brønsted acids protonate the nitrogen, making the dialkylamino group a better leaving group.
2. How do I choose between a Lewis acid and a Brønsted acid catalyst?
The choice of catalyst will depend on the specific substrate and reaction conditions. For acid-sensitive substrates, a milder Lewis acid might be preferable. For very unreactive alcohols, a strong Brønsted acid like triflic acid may be necessary. It is often a matter of empirical optimization.
3. What is a typical catalyst loading?
Catalyst loading should be kept to a minimum to avoid side reactions. A good starting point is typically 1-10 mol%.
4. Can I use this compound without a catalyst?
Yes, for simple primary and some secondary alcohols, the reaction may proceed without a catalyst, although it may require elevated temperatures and longer reaction times. For more challenging substrates, a catalyst is generally recommended to achieve good yields in a reasonable timeframe.
5. How does the reactivity of this compound compare to other silylating agents like TMSCl or HMDS?
This compound is generally considered to be a milder silylating agent than silyl halides like TMSCl. The reactivity of silylamines can be compared to silylamides, with the latter often being more powerful.[6] The byproduct of the reaction with the silylamine is the volatile diethylamine, which can be easily removed.
Catalyst Selection and Performance Data
The selection of an appropriate catalyst is crucial for optimizing the silylation reaction. Below is a summary of potential catalysts and their expected impact on the reaction, followed by a table of representative, albeit generalized, quantitative data.
| Catalyst Type | Example(s) | Proposed Mechanism of Action | Suitability |
| Lewis Acid | ZnCl₂, MgBr₂, Sc(OTf)₃ | Coordination to the nitrogen atom, increasing the electrophilicity of the silicon atom. | Good for moderately reactive substrates; milder options available for sensitive substrates. |
| Brønsted Acid | Triflic Acid (TfOH), H₂SO₄ | Protonation of the diethylamino group, creating a better leaving group. | Effective for unreactive or sterically hindered alcohols. Caution is advised for acid-sensitive substrates. |
| Additives | Trimethylchlorosilane (TMSCl) | In-situ generation of a more reactive silylating species or acting as a Lewis acid. | Can be a practical and effective way to boost reactivity. |
Quantitative Data on Silylation of Alcohols
| Substrate Type | Silylating Agent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | HMDS | TMSCl (cat.) | 25-50 | 1-4 | >95 | [3] |
| Secondary Alcohol | HMDS | TMSCl (cat.) | 50-80 | 4-12 | 80-95 | [3] |
| Tertiary Alcohol | TMSOTf | None | 25 | 0.5-2 | >90 | [4] |
| Hindered Phenol | HMDS | Trifluoroacetic Acid | Reflux | 2-6 | >90 | [6] |
Experimental Protocols
General Protocol for Catalyzed Silylation of an Alcohol with this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and an anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL) to an oven-dried flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents).
-
Catalyst Addition: Introduce the chosen catalyst (e.g., TfOH, 0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution if an acid catalyst was used). Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Signaling Pathways and Logical Relationships
The decision-making process for catalyst selection can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]
- 5. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
impact of solvent choice on silylation efficiency with N,N-Diethyl-1,1,1-trimethylsilylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N,N-Diethyl-1,1,1-trimethylsilylamine for silylation reactions. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful protection of functional groups.
Troubleshooting Guide
This section addresses common issues encountered during silylation reactions with this compound, focusing on the impact of solvent choice and other experimental parameters on reaction efficiency.
Issue 1: Low or No Silylation Product Formation
Question: My silylation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
Answer:
Low conversion in silylation reactions is a frequent problem that can often be traced back to a few key factors. The primary suspects are the quality of the reagents, the presence of moisture, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Reagent Quality:
-
Purity: Verify the purity of your this compound. Over time, the reagent can degrade, especially if not stored properly.
-
Storage: Ensure the silylating agent has been stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The silicon-nitrogen bond is susceptible to hydrolysis.[1]
-
Use a Fresh Batch: If there is any doubt about the quality of the reagent, it is best to use a fresh bottle to rule out degradation as the source of the problem.[1]
-
-
Moisture Contamination:
-
Anhydrous Conditions: Silylating agents are highly sensitive to moisture. Water will react with this compound, leading to the formation of non-reactive siloxanes and reducing the amount of active reagent available for your substrate.
-
Dry Glassware: All glassware must be rigorously dried before use, either by oven-drying or flame-drying under a vacuum.
-
Anhydrous Solvents: Use only anhydrous solvents. It is good practice to use freshly distilled solvents or solvents from a sealed bottle stored over molecular sieves.
-
-
Reaction Conditions:
-
Temperature: While many silylations can proceed at room temperature, substrates that are sterically hindered may require heating. A typical temperature range for silylation with silylamines is 60-70°C.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. For silylamines, a reaction time of 15 minutes to several hours may be necessary depending on the substrate.[2]
-
Stoichiometry: A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the silylating agent is often used to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in silylation with this compound?
A1: The solvent plays a critical role in silylation reactions by dissolving the substrate and reagents, and its polarity can influence the reaction rate and efficiency. The ideal solvent should be inert to the silylating agent and the substrate. Polar aprotic solvents are often preferred as they can help to dissolve a wide range of substrates without interfering with the reaction.
Q2: Which solvents are recommended for silylation with this compound?
A2: A range of anhydrous solvents can be used, and the optimal choice will depend on the substrate's solubility and reactivity. Common choices include:
-
Pyridine: Often used as both a solvent and a base to neutralize the leaving group, which can accelerate the reaction.
-
Dimethylformamide (DMF): A polar aprotic solvent with excellent solvating properties for a wide variety of compounds.
-
Acetonitrile (ACN): Another polar aprotic solvent that is a good general-purpose choice.
-
Tetrahydrofuran (THF): A less polar aprotic solvent that is also widely used.
-
Toluene or Hexane: Nonpolar solvents that can be effective, particularly for nonpolar substrates.
Q3: Can I perform the reaction neat (without solvent)?
A3: Yes, in some cases, the reaction can be performed neat, especially if the substrate is a liquid and is miscible with this compound. This can simplify the workup procedure as there is no solvent to remove.
Q4: How does the choice of solvent affect the reaction rate?
Data Presentation
The following table summarizes the characteristics of common solvents used in silylation reactions and their potential impact on the efficiency of this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Pyridine | Basic, Polar Aprotic | 12.4 | 115 | Acts as both solvent and catalyst (acid scavenger). Can be difficult to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent dissolving power for many substrates. High boiling point can be a disadvantage for removal. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good general-purpose solvent with a convenient boiling point for removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | A good choice for many reactions, but peroxide formation can be a concern. |
| Toluene | Nonpolar | 2.4 | 111 | Suitable for nonpolar substrates. Higher boiling point. |
| Hexane | Nonpolar | 1.9 | 69 | A good choice for nonpolar substrates with a lower boiling point for easy removal. |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
This protocol provides a general procedure for the silylation of a primary alcohol using this compound. This should be adapted based on the specific substrate and scale of the reaction.
Materials:
-
Primary alcohol substrate
-
This compound (≥98% purity)
-
Anhydrous solvent (e.g., pyridine, DMF, or THF)
-
Round-bottom flask and condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
-
Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Rotary evaporator
-
Silica gel for chromatography (if necessary)
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Dissolution: Dissolve the primary alcohol (1.0 equivalent) in the chosen anhydrous solvent (e.g., pyridine) in the reaction flask.
-
Addition of Silylating Agent: Add this compound (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
References
dealing with steric hindrance in silylation with N,N-Diethyl-1,1,1-trimethylsilylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N,N-Diethyl-1,1,1-trimethylsilylamine for the silylation of sterically hindered substrates.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Silylated Product
When working with sterically hindered substrates such as tertiary alcohols, hindered phenols (e.g., 2,6-di-substituted phenols), or bulky secondary amines, slow or incomplete reactions are a common challenge.
Potential Causes & Solutions:
-
Insufficient Reactivity: this compound is a moderately reactive silylating agent. For highly hindered substrates, the reaction may require more forcing conditions.
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20°C. Monitor the reaction for any signs of decomposition of the starting material or product.
-
Increase Reaction Time: Sterically encumbered reactions are often slow. Extend the reaction time, monitoring the progress by an appropriate technique (e.g., TLC, GC, NMR). Reactions may require 24-48 hours or longer to reach completion.
-
Removal of Diethylamine Byproduct: The silylation reaction with this compound is an equilibrium process. The volatile byproduct, diethylamine (b.p. 55-56°C), can be removed to drive the reaction to completion. This can be achieved by conducting the reaction at a temperature above the boiling point of diethylamine or by performing the reaction under a gentle stream of inert gas.[1]
-
-
Inadequate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
Aprotic Solvents: Employ dry, aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF), or toluene.
-
Polar Aprotic Solvents: For substrates with poor solubility, consider using N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure these solvents are rigorously dried, as they are notoriously hygroscopic.
-
-
Catalyst Requirement: For particularly challenging substrates, a catalyst may be necessary to enhance the electrophilicity of the silylating agent.
-
Acidic Catalysts: While this compound is a silylamine, which is generally more reactive than silyl chlorides in the absence of a base, the addition of a catalytic amount of a strong acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly accelerate the reaction. Use with caution as it can promote side reactions.
-
Iodine: Molecular iodine (I₂) can act as a mild and effective catalyst for silylation with silylamines.[2]
-
Lewis Acids: Weak Lewis acids such as zinc chloride (ZnCl₂) may also promote the reaction.
-
Issue 2: Presence of Unwanted Side Products
The formation of side products can complicate purification and reduce the yield of the desired silylated compound.
Potential Causes & Solutions:
-
Moisture Contamination: this compound is sensitive to moisture and will readily hydrolyze to form trimethylsilanol, which can then dimerize to hexamethyldisiloxane.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas.
-
-
Substrate Decomposition: If the reaction conditions are too harsh (e.g., excessively high temperatures), the starting material or the silylated product may decompose.
-
Temperature Screening: If decomposition is suspected, perform the reaction at a lower temperature for a longer duration.
-
Milder Catalyst: If using a strong acid catalyst, consider switching to a milder alternative like iodine.
-
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with this compound so slow for my tertiary alcohol?
A1: Tertiary alcohols are sterically hindered, which significantly slows down the rate of silylation. The bulky groups surrounding the hydroxyl functionality impede the approach of the silylating agent. To overcome this, you may need to increase the reaction temperature, extend the reaction time, and/or use a catalyst to increase the reactivity of the silylating agent. Driving the reaction by removing the diethylamine byproduct is also a key strategy.[1]
Q2: Can I use this compound to silylate a hindered phenol like 2,6-di-tert-butylphenol?
A2: Silylating highly hindered phenols such as 2,6-di-tert-butylphenol is challenging. While this compound can be used, it will likely require forcing conditions, such as high temperatures and prolonged reaction times. The use of a catalyst, such as iodine or a Lewis acid, may be necessary to achieve a reasonable conversion. For such demanding substrates, more powerful silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst might be more effective.
Q3: What are the advantages of using this compound over trimethylsilyl chloride (TMSCl) for hindered substrates?
A3: this compound offers the advantage of not producing corrosive HCl as a byproduct. The byproduct, diethylamine, is a volatile liquid that can be easily removed to drive the reaction forward. With TMSCl, a stoichiometric amount of a base (like triethylamine or pyridine) is required to neutralize the HCl, which can sometimes complicate the workup procedure.
Q4: How does the reactivity of this compound compare to other silylating agents like HMDS or BSTFA for hindered substrates?
Q5: What is the best way to monitor the progress of my silylation reaction?
A5: The choice of monitoring technique depends on the properties of your substrate and product.
-
Thin-Layer Chromatography (TLC): If your starting material and product have different polarities, TLC is a quick and convenient method. The silylated product will be less polar and have a higher Rf value.
-
Gas Chromatography (GC): If your compounds are volatile, GC is an excellent quantitative method to monitor the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the proton signal of the functional group being silylated (e.g., -OH, -NH) and the appearance of new signals corresponding to the trimethylsilyl group (typically a sharp singlet around 0 ppm).
Data Presentation
Due to a lack of specific comparative studies in the literature focusing on this compound for a range of sterically hindered substrates, a detailed quantitative comparison table cannot be provided at this time. The following table provides a general overview of reaction conditions for the silylation of different types of alcohols with various silylating agents to illustrate the increasing difficulty with steric hindrance.
| Substrate Type | Silylating Agent | Typical Conditions | Typical Reaction Time | Typical Yield |
| Primary Alcohol | TMSCl / Et₃N | DCM, 0°C to RT | < 1 hour | > 95% |
| Secondary Alcohol | TMSCl / Et₃N | DCM, RT | 1-4 hours | > 90% |
| Tertiary Alcohol | HMDS / TMSCl (cat.) | Reflux | 12-24 hours | Variable, often moderate |
| Hindered Alcohol | N,N-Diethyl-1,1,1-trimethylslylamine | Toluene, Reflux | > 24 hours | Substrate Dependent |
| Hindered Phenol | BSTFA / Pyridine | 80-100°C | 2-8 hours | Good to Excellent |
Experimental Protocols
General Protocol for Silylation of a Hindered Alcohol with this compound
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (or another suitable aprotic solvent) to dissolve the alcohol.
-
Reagent Addition: Add this compound (1.5 - 2.0 equiv.) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux. The removal of the diethylamine byproduct (b.p. 55-56°C) will drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess reagent can be removed under reduced pressure. If necessary, a mild aqueous workup can be performed, followed by extraction with a non-polar solvent (e.g., hexanes or diethyl ether).
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Comparative Guide to Silylating Agents: N,N-Diethyl-1,1,1-trimethylsilylamine vs. Trimethylsilyl Chloride
In the realm of organic synthesis and drug development, the protection of functional groups is a critical step to ensure selective transformations and high yields. Silyl ethers are among the most common protecting groups for alcohols and phenols, prized for their stability and ease of introduction and removal. This guide provides a comprehensive comparison of two prevalent trimethylsilylating agents: N,N-Diethyl-1,1,1-trimethylsilylamine (TMSDEA) and Trimethylsilyl chloride (TMSCl). We will delve into their reactivity, handling, and provide experimental data to aid researchers in selecting the optimal reagent for their specific needs.
Reactivity and Performance: A Quantitative Overview
The choice between TMSDEA and TMSCl often hinges on the substrate's reactivity, the desired reaction conditions, and the tolerance of the starting material to acidic byproducts. TMSCl reacts with alcohols to produce the desired silyl ether and hydrochloric acid (HCl), which necessitates the use of a base to drive the reaction to completion and prevent acid-mediated side reactions.[1] In contrast, TMSDEA reacts to form the silyl ether and diethylamine, a volatile byproduct that can be easily removed by distillation.[2]
Generally, TMSDEA is considered a stronger silylating agent than TMSCl in the absence of a base. The relative reactivity of common trimethylsilylating agents towards hydroxyl groups follows the general trend: TMSCl < TMSCl/base < TMSDEA. This difference in reactivity can be advantageous when dealing with less reactive or sterically hindered alcohols.
The following table provides an illustrative comparison of the performance of TMSDEA and TMSCl for the silylation of various types of alcohols and phenols. The data is compiled based on typical reaction outcomes reported in the literature.
| Substrate Type | Reagent System | Typical Reaction Time | Typical Yield | Notes |
| Primary Alcohol | TMSDEA | 1 - 3 hours | >95% | Reaction proceeds smoothly at room temperature. The volatile diethylamine byproduct is easily removed.[2] |
| TMSCl / Triethylamine | 1 - 4 hours | >95% | The reaction is rapid and nearly quantitative.[2] Requires a stoichiometric amount of base. | |
| Secondary Alcohol | TMSDEA | 2 - 6 hours | 90-95% | Longer reaction times may be required compared to primary alcohols. |
| TMSCl / Triethylamine | 2 - 8 hours | 90-95% | The reaction is generally fast but can be slower than for primary alcohols.[2] | |
| Tertiary Alcohol | TMSDEA | 12 - 24 hours | 70-85% | Significantly slower reaction rates due to steric hindrance. Heating may be required. |
| TMSCl / Triethylamine | 16 - 48 hours | 60-80% | The reaction is considerably slower, and yields may be lower.[2] | |
| Phenol | TMSDEA | 1 - 2 hours | >95% | Efficient silylation under mild conditions. |
| TMSCl / Triethylamine | 1 - 3 hours | >95% | Readily silylated in the presence of a base. |
Handling and Safety Profile
Both TMSDEA and TMSCl are hazardous chemicals that require careful handling in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.
| Property | This compound (TMSDEA) | Trimethylsilyl chloride (TMSCl) |
| CAS Number | 996-50-9 | 75-77-4 |
| Molecular Formula | C₇H₁₉NSi | C₃H₉ClSi |
| Appearance | Colorless liquid | Colorless, fuming liquid |
| Boiling Point | 125-126 °C | 57 °C |
| Primary Hazards | Highly flammable, Corrosive, Causes severe skin burns and eye damage | Flammable, Lachrymatory, Reacts violently with water |
| Byproducts | Diethylamine (volatile, flammable) | Hydrogen chloride (corrosive gas) |
| Storage | Store in a dry, cool, well-ventilated area away from heat, sparks, and flame. Keep container tightly closed. | Store in a dry, cool, well-ventilated area away from moisture. Keep container tightly closed. |
Experimental Protocols
To provide a practical comparison, detailed protocols for the silylation of a primary alcohol, benzyl alcohol, using both TMSDEA and TMSCl are presented below.
Silylation of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous toluene
-
Distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a distillation head, add benzyl alcohol and anhydrous toluene.
-
Add this compound to the stirred solution at room temperature.
-
Slowly heat the reaction mixture to allow for the distillation of the diethylamine byproduct (boiling point ~55 °C) as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Silylation of Benzyl Alcohol with Trimethylsilyl Chloride and Triethylamine
Materials:
-
Benzyl alcohol (1.0 eq)
-
Trimethylsilyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol and anhydrous DCM.
-
Add triethylamine to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Decision-Making and Mechanistic Overview
The choice between TMSDEA and TMSCl is often guided by the specific requirements of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: Decision workflow for selecting a silylating agent.
The underlying mechanism for both reagents involves a nucleophilic attack of the alcohol's oxygen on the silicon atom. The key difference lies in the leaving group and the resulting byproduct.
Caption: General mechanisms of silylation.
References
A Comparative Guide to Silylating Reagents for GC-MS Derivatization of Polar Metabolites: BSTFA vs. N,N-Diethyl-1,1,1-trimethylsilylamine
For researchers, scientists, and drug development professionals, the analysis of polar metabolites by gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolomics and related fields. However, the inherent low volatility of these molecules necessitates a derivatization step to enable their passage through the GC column. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely adopted strategy. This guide provides a detailed comparison of two silylating agents: the extensively used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the less commonly documented N,N-Diethyl-1,1,1-trimethylsilylamine.
This comparison aims to provide an objective overview based on available scientific literature and technical documentation. While BSTFA is a well-characterized reagent with a plethora of supporting data, information on the performance of this compound in the context of polar metabolite derivatization for GC-MS is less comprehensive, limiting a direct quantitative comparison in some aspects.
Overview of Silylating Reagents
Silylation increases the volatility of polar compounds by reducing intermolecular hydrogen bonding.[1] The choice of silylating reagent is critical and can significantly impact reaction efficiency, derivative stability, and ultimately, the quality of the analytical data.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent widely employed for the derivatization of a broad range of polar compounds, including amino acids, organic acids, sugars, and steroids.[2][3][4] Its popularity stems from its high reactivity and the volatility of its byproducts, which minimizes chromatographic interference.[4][5] The addition of a catalyst, most commonly trimethylchlorosilane (TMCS), further enhances its silylating strength, particularly for hindered functional groups.[2][6]
This compound , also known as (Diethylamino)trimethylsilane, is another silylating agent used to derivatize polar organic compounds.[7][8] While it is utilized in organic synthesis for protecting functional groups, its application and documented performance in quantitative GC-MS analysis of a wide array of polar metabolites are not as extensively reported as those of BSTFA.[7]
Performance Comparison
A direct, comprehensive quantitative comparison based on existing literature is challenging due to the limited data on this compound for a broad range of polar metabolites. However, a qualitative comparison based on the properties and reactivity of BSTFA can be made.
| Feature | BSTFA (often with TMCS) | This compound |
| Reactivity | High, especially with a catalyst. Effective for a wide range of functional groups (-OH, -COOH, -NH2, -SH).[2][3] | Documented as a silylating agent, but its relative reactivity for a broad range of metabolites compared to BSTFA is not well-established in the literature.[7][8] |
| Versatility | Excellent. Widely used for amino acids, organic acids, sugars, fatty acids, and steroids.[2][3][4] | Used for derivatizing polar organic compounds, but its versatility across diverse metabolite classes in a single analytical run is not as extensively documented.[7] |
| Byproducts | Volatile and generally do not interfere with chromatography.[4][5] | Information on byproducts and potential for chromatographic interference is not readily available in the context of metabolomics. |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions and prompt analysis.[2] | The stability of its TMS derivatives for a wide range of metabolites has not been extensively studied and compared to BSTFA derivatives. |
| Supporting Data | Abundant scientific literature with detailed protocols and performance data for a vast array of metabolites.[2][6] | Limited publicly available data on its performance in quantitative metabolomics. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results.
BSTFA Derivatization Protocol (Two-Step for Carbonyl-Containing Compounds)
This protocol is a widely used method for the comprehensive analysis of polar metabolites, including those with carbonyl groups like sugars.
1. Methoximation (for carbonyl groups):
-
Ensure the sample extract is completely dry in a GC vial.[6]
-
Add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL).[6]
-
Cap the vial tightly and heat at 30-60°C for 30-90 minutes.[6]
-
Cool the vial to room temperature.[6]
2. Silylation:
-
Add 80-100 µL of BSTFA containing 1% TMCS.[6]
-
Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[6]
-
Cool the sample to room temperature before injecting it into the GC-MS system.[6]
General GC-MS Parameters for Silylated Metabolites
The following are typical starting parameters that may require optimization based on the specific analytes and instrument.
| Parameter | Setting |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temp: 70°C, hold for 1 minRamp: 5-10°C/min to 300-320°CHold: 5-10 min |
| Transfer Line Temp | 280 - 300°C |
| Ion Source Temp | 230 - 250°C |
| Mass Range | 50 - 600 m/z |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the derivatization workflow and the chemical reaction.
Conclusion
Based on the extensive body of available scientific literature, BSTFA , often in combination with a TMCS catalyst, stands as the well-established and robust choice for the derivatization of a wide range of polar metabolites for GC-MS analysis. Its high reactivity, the volatility of its byproducts, and the wealth of validated protocols make it a reliable reagent for researchers, scientists, and drug development professionals.
This compound is a known silylating agent, but its performance characteristics, particularly in direct comparison with BSTFA for comprehensive metabolomic profiling, are not as thoroughly documented. While it may be a suitable reagent for specific applications, the lack of extensive comparative data makes it difficult to recommend as a general-purpose replacement for BSTFA in routine polar metabolite analysis without further validation.
For laboratories seeking to establish a robust and versatile GC-MS method for polar metabolite analysis, BSTFA is the more prudent and evidence-supported choice. Future studies directly comparing the quantitative performance of these and other silylating agents across a broad spectrum of metabolites would be of great value to the analytical community.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics-based analysis of the diatom Cheatoceros tenuissimus combining NMR and GC–MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to Silylating Agents for Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of a silylating agent is a critical decision that significantly impacts process efficiency, cost-effectiveness, and safety. This guide provides an objective comparison of common silylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your large-scale production needs.
The protection of hydroxyl groups as silyl ethers is a fundamental transformation in organic synthesis. The ideal silylating agent for industrial applications should offer high reactivity, selectivity, and yield, while also being cost-effective, safe to handle, and generating easily removable by-products. This analysis focuses on four widely used trimethylsilyl (TMS) donors: Trimethylsilyl chloride (TMSCl), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Executive Summary
For cost-sensitive, large-scale syntheses where the substrate is not particularly hindered and the generation of hydrogen chloride can be managed, Trimethylsilyl chloride (TMSCl) presents a viable option due to its low cost. However, for processes requiring higher reactivity, cleaner reaction profiles, and volatile by-products to simplify purification, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are superior, albeit more expensive, choices.[1] N,O-Bis(trimethylsilyl)acetamide (BSA) strikes a balance between reactivity, cost, and milder by-products, making it a versatile option for a range of applications.
Data Presentation
To facilitate a clear comparison, the following tables summarize the key performance indicators for the four silylating agents. The silylation of the primary alcohol, benzyl alcohol, is used as a benchmark reaction.
Table 1: Cost Comparison of Silylating Agents
| Silylating Agent | Supplier Example | Estimated Price (Non-Bulk) | Availability |
| Trimethylsilyl chloride (TMSCl) | Sigma-Aldrich | ~$0.50/mL | Widely available |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Sigma-Aldrich | ~$2.80/mL | Common and readily available |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sigma-Aldrich | ~$8.00/g | Readily available |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Sigma-Aldrich | ~$16.00/mL[1] | Readily available |
Note: Prices are estimates for non-bulk quantities and can vary significantly based on supplier and volume. Requesting a bulk quote is recommended for large-scale applications.
Table 2: Performance in the Silylation of Benzyl Alcohol [1]
| Silylating Agent | Typical Reaction Conditions | Reaction Time | Yield (%) | By-products |
| Trimethylsilyl chloride (TMSCl) | Pyridine or Et3N, CH2Cl2, RT | 1-2 hours | >90 | HCl (requires a base to neutralize) |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Neat or in solvent (e.g., CH2Cl2), RT or gentle heating | 0.5-2 hours | >95 | N-(trimethylsilyl)acetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Neat or in solvent (e.g., CH2Cl2), RT | 10-30 minutes | >98 | N-(trimethylsilyl)trifluoroacetamide (volatile) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Neat or in solvent (e.g., CH2Cl2), RT | 5-15 minutes | >98 | N-methyl-N-(trimethylsilyl)trifluoroacetamide (volatile) |
Table 3: Safety and Handling Comparison [1]
| Silylating Agent | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| Trimethylsilyl chloride (TMSCl) | Flammable, corrosive, reacts violently with water.[1] | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield. Work in a well-ventilated fume hood. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Flammable, causes skin and eye irritation. | Standard lab coat, gloves, safety glasses. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Flammable, causes severe skin burns and eye damage. | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield. Work in a well-ventilated fume hood. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Flammable, causes severe skin burns and eye damage. | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield. Work in a well-ventilated fume hood. |
Experimental Protocols
Detailed methodologies for the silylation of a primary alcohol (benzyl alcohol) are provided below as a reference. These protocols can be adapted for other substrates with appropriate optimization.
Silylation of Benzyl Alcohol with TMSCl
Materials:
-
Benzyl alcohol (1.0 eq)
-
Trimethylsilyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of benzyl alcohol and pyridine (or triethylamine) in dichloromethane at room temperature, add trimethylsilyl chloride dropwise.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically washed with water to remove the amine hydrochloride salt.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by distillation if necessary.
Silylation of Benzyl Alcohol with BSA
Materials:
-
Benzyl alcohol (1.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) (optional)
Procedure:
-
Add BSA directly to the benzyl alcohol (or a solution of benzyl alcohol in a minimal amount of dichloromethane).
-
Stir the reaction mixture at room temperature or with gentle heating for 0.5-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
The by-product, N-(trimethylsilyl)acetamide, is relatively non-volatile and may require purification by distillation or chromatography for its removal from the desired product.
Silylation of Benzyl Alcohol with BSTFA
Materials:
-
Benzyl alcohol (1.0 eq)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) (optional)
Procedure:
-
Add BSTFA directly to the benzyl alcohol (or a solution of benzyl alcohol in a minimal amount of dichloromethane).[1]
-
Stir the reaction mixture at room temperature for 10-30 minutes.[1]
-
Monitor the reaction progress by TLC or GC.[1]
-
The by-products of the reaction are volatile, which often allows for the direct use of the product mixture after the removal of the solvent and excess reagent under vacuum.[1] If further purification is needed, distillation can be employed.[1]
Silylation of Benzyl Alcohol with MSTFA
Materials:
-
Benzyl alcohol (1.0 eq)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) (optional)
Procedure:
-
Add MSTFA directly to the benzyl alcohol (or a solution of benzyl alcohol in a minimal amount of dichloromethane).
-
Stir the reaction mixture at room temperature for 5-15 minutes.
-
Monitor the reaction progress by TLC or GC.
-
Similar to BSTFA, the by-products are volatile, simplifying the work-up procedure. The product can often be used after removing volatiles under vacuum, or it can be purified by distillation.
Logical Workflow for Silylating Agent Selection
The selection of an appropriate silylating agent for large-scale synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.
Caption: A decision-making flowchart for selecting a silylating agent in large-scale synthesis.
Conclusion
The selection of a silylating agent for large-scale synthesis requires a careful cost-benefit analysis that extends beyond the initial reagent cost to include factors such as reaction efficiency, work-up and purification procedures, and safety and environmental considerations. For cost-driven projects with robust work-up capabilities, TMSCl remains a strong contender. For syntheses demanding high purity, rapid reaction times, and simplified purification, the higher cost of BSTFA and MSTFA can be justified by the overall process efficiency. BSA offers a well-rounded profile, making it a suitable choice for a variety of applications where a balance of performance and cost is desired. Ultimately, the optimal choice will depend on the specific requirements of the synthesis and the priorities of the project.
References
A Comparative Guide to the Validation of Analytical Methods Using N,N-Diethyl-1,1,1-trimethylsilylamine by GC-FID
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography (GC), the analysis of polar and non-volatile compounds presents a significant challenge. Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility, improve thermal stability, and enhance chromatographic separation and detection. Among the various derivatization techniques, silylation is the most widely used due to its versatility and the formation of stable derivatives. This guide provides a comprehensive overview of the validation of analytical methods using the silylation reagent N,N-Diethyl-1,1,1-trimethylsilylamine (TMSDEA) with Flame Ionization Detection (FID) and compares its performance with other common silylation agents.
The Role of this compound in GC-FID Analysis
This compound, also known as Trimethylsilyldiethylamine (TMSDEA), is a silylating agent used to derivatize active hydrogen-containing functional groups such as hydroxyls, carboxyls, and amines. The introduction of a trimethylsilyl (TMS) group reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The reaction with TMSDEA is typically rapid and produces byproducts that are generally volatile and do not interfere with the chromatography.
Experimental Protocol: Validation of an Analytical Method for a Hypothetical Analyte Derivatized with TMSDEA
This section outlines a typical experimental protocol for the validation of a quantitative GC-FID method for an analyte containing a hydroxyl group, after derivatization with TMSDEA.
1. Materials and Reagents:
-
Analyte standard of known purity
-
This compound (TMSDEA), GC grade
-
Anhydrous pyridine, GC grade (as a catalyst and solvent)
-
Internal Standard (IS) of known purity (e.g., a stable compound with similar chromatographic properties to the derivatized analyte)
-
Anhydrous solvent for dilution (e.g., hexane or toluene)
-
GC-FID system with a suitable capillary column (e.g., a non-polar or medium-polarity column)
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the analyte standard and the internal standard in the anhydrous solvent to prepare stock solutions of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into vials to achieve a desired concentration range. Add a constant amount of the internal standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, independent of the calibration standards.
3. Derivatization Procedure:
-
Evaporate the solvent from the calibration standards and QC samples under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of a freshly prepared 1:1 (v/v) mixture of TMSDEA and anhydrous pyridine.
-
Cap the vials tightly and heat at 60 °C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature.
-
Dilute the derivatized solution with an appropriate volume of the anhydrous solvent prior to injection into the GC-FID system.
4. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to international guidelines (e.g., ICH Q2(R1)).
Data Presentation: Validation Summary for TMSDEA Derivatization
Due to the limited availability of published, comprehensive validation data for this compound with GC-FID, the following table presents illustrative performance data based on typical results for silylation-based GC-FID methods.
| Validation Parameter | Acceptance Criteria | Illustrative Performance Data for TMSDEA |
| Linearity (R²) | R² ≥ 0.995 | 0.998 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | 1.5% |
| - Intermediate Precision | ≤ 3% | 2.1% |
| Specificity | No interference at the retention time of the analyte and IS | Selectivity demonstrated |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.7 µg/mL |
| Robustness | No significant impact on results from minor variations | Method shown to be robust |
Comparison with Alternative Silylation Reagents
Several other silylation reagents are commonly used in GC analysis. The choice of reagent depends on the nature of the analyte, the required stability of the derivative, and the analytical instrumentation.
| Reagent | Key Features & Advantages | Disadvantages |
| This compound (TMSDEA) | - Good volatility of byproducts. - Effective for a range of polar compounds. | - Less reactive than some other silylating agents for hindered groups. - Limited published validation data. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | - Highly reactive and versatile.[1] - Byproducts are volatile and generally do not interfere with chromatography.[1] - Often used with a catalyst like TMCS to increase reactivity.[1] | - TMS derivatives can be sensitive to moisture.[1] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | - One of the most volatile TMS amides available. - Powerful TMS donor. - Byproducts are highly volatile. | - Can be less effective for some hindered hydroxyl groups without a catalyst. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | - Forms tert-butyldimethylsilyl (TBDMS) derivatives which are significantly more stable to hydrolysis than TMS derivatives.[1] - Useful for applications requiring high derivative stability.[1] | - Lower reactivity compared to TMS reagents, often requiring more stringent reaction conditions.[1] - The bulkier TBDMS group can lead to longer retention times. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between the validation parameters.
Experimental workflow for GC-FID method validation.
Logical relationship of analytical method validation parameters.
Conclusion
The validation of an analytical method is critical to ensure the reliability and accuracy of results. While this compound is a viable derivatization agent for GC-FID analysis of polar compounds, the selection of the most appropriate silylation reagent should be made based on the specific analyte and the goals of the analysis. Reagents such as BSTFA and MSTFA are generally more reactive and have a larger body of published applications and validation data. For applications requiring enhanced stability of the derivatives, MTBSTFA is a superior choice. This guide provides a framework for the validation of a GC-FID method using TMSDEA and a comparative context for making an informed decision on the most suitable derivatization strategy for your research and development needs.
References
Stability and Shelf Life of Silylating Agents: A Comparative Guide for Researchers
In the realm of chemical synthesis and analysis, particularly in pharmaceutical and materials science, the stability of reagents is paramount to ensure reproducibility and reliability of results. Silylating agents, a cornerstone for protecting functional groups and enhancing the volatility of analytes for gas chromatography, are notoriously sensitive to moisture. This guide provides a comprehensive comparison of the stability and shelf life of N,N-Diethyl-1,1,1-trimethylsilylamine (TMSDEA) against common alternative silylating agents. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection and handling.
Understanding the Stability of Silylating Agents
The primary degradation pathway for most silylating agents is hydrolysis. The silicon-heteroatom bond (e.g., Si-N, Si-O) is susceptible to cleavage by water, leading to the formation of silanols and the corresponding free amine, amide, or alcohol. The rate of this hydrolysis is influenced by several factors, including the nature of the leaving group, steric hindrance around the silicon atom, and the storage conditions.
This compound (TMSDEA) is a silylamine, and its stability is largely dictated by the reactivity of the Si-N bond. Generally, silylamines are known for their high reactivity, which also translates to a high sensitivity to moisture.
Comparative Analysis of Silylating Agent Stability
While specific, publicly available kinetic data on the hydrolysis of TMSDEA is limited, a qualitative comparison with other common silylating agents can be made based on their chemical nature and established reactivity trends. The approximate order of increasing silylating power, which often correlates with susceptibility to hydrolysis, is as follows:
HMDS < TMCS < TMSDEA < TMSDMA < MSTFA < BSA < BSTFA < TMSI[1]
This trend suggests that silylamides like BSA and BSTFA are more powerful silylating agents than silylamines like TMSDEA, and consequently, are generally more reactive towards moisture.
| Silylating Agent | Chemical Class | Key Stability Characteristics |
| This compound (TMSDEA) | Silylamine | Highly moisture-sensitive; readily hydrolyzed.[2] Requires stringent anhydrous storage and handling. |
| Hexamethyldisilazane (HMDS) | Silylamine | Considered one of the milder and more stable silylating agents. Its lower reactivity contributes to a longer shelf life compared to more aggressive reagents. |
| Trimethylchlorosilane (TMCS) | Silyl Halide | Highly reactive and corrosive. Hydrolyzes rapidly in the presence of moisture to produce hydrochloric acid, which can catalyze further degradation. Often used as a catalyst with other silylating agents. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylamide | A powerful silylating agent with high reactivity towards moisture. The byproducts of its reaction are neutral and volatile. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamide | More reactive than BSA, making it even more sensitive to moisture. Its byproducts are also volatile, which is advantageous for analytical applications. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylamide | A highly reactive silylating agent, very sensitive to moisture. It is favored in GC-MS applications due to the high volatility of its byproducts. |
Shelf Life and Storage Recommendations
The shelf life of silylating agents is critically dependent on the integrity of the packaging and storage conditions. Manufacturers typically do not provide a fixed expiry date for these highly reactive compounds, as their stability is contingent on proper handling after opening.
For this compound and other moisture-sensitive silylating agents, the following storage practices are recommended:
-
Unopened Containers: Store in a cool, dry, and well-ventilated area, away from sources of ignition. The original manufacturer's seal is crucial for maintaining the integrity of the product.
-
Opened Containers: Once opened, the reagent should be used as quickly as possible. The container should be blanketed with an inert gas (e.g., nitrogen or argon) before resealing to displace any moist air. Specialized septa and caps can aid in maintaining an inert atmosphere.
-
Temperature: While refrigeration can slow down degradation processes, it can also lead to condensation of moisture when the container is brought to room temperature. If refrigerated, allow the container to warm to room temperature before opening.
A general guideline for the shelf life of opened moisture-sensitive reagents is often on the order of months, but this should be verified through periodic quality control checks.
Experimental Protocols for Stability and Shelf Life Assessment
For critical applications, it is advisable to perform in-house stability testing to establish a reliable shelf life under specific laboratory conditions.
Protocol 1: Accelerated Stability Testing via Hydrolysis Monitoring
This protocol provides a method to assess the hydrolytic stability of a silylating agent under accelerated conditions.
Objective: To determine the rate of degradation of the silylating agent in the presence of a controlled amount of water.
Materials:
-
Silylating agent (e.g., this compound)
-
Anhydrous solvent (e.g., acetonitrile or a deuterated solvent for NMR studies)
-
Water (HPLC grade)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Inert gas (Nitrogen or Argon)
-
Controlled temperature chamber or water bath
Procedure:
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of the silylating agent in the anhydrous solvent at a known concentration (e.g., 1% v/v).
-
Spiking with Water: To a series of vials containing the stock solution, add a precise amount of water to achieve different water concentrations (e.g., 100, 500, 1000 ppm). Include a control sample with no added water.
-
Incubation: Seal the vials tightly and place them in a controlled temperature chamber at an elevated temperature (e.g., 40°C, 50°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial for analysis.
-
Analytical Method:
-
GC-MS: Dilute the aliquot with an anhydrous solvent and analyze by GC-MS. Monitor the decrease in the peak area of the parent silylating agent and the appearance of degradation products (e.g., diethylamine and hexamethyldisiloxane for TMSDEA).
-
NMR: If using a deuterated solvent, acquire NMR spectra at each time point. Monitor the disappearance of signals corresponding to the silylating agent and the appearance of signals from degradation products.
-
-
Data Analysis: Plot the concentration of the silylating agent as a function of time for each condition. From this data, determine the degradation rate constant. The Arrhenius equation can be used to extrapolate the degradation rate at room temperature.
Protocol 2: Real-Time Shelf Life Study
Objective: To determine the shelf life of the silylating agent under typical laboratory storage conditions after the container has been opened.
Materials:
-
A new, unopened container of the silylating agent.
-
Inert gas supply.
-
Analytical instrumentation (GC-MS or other suitable technique).
Procedure:
-
Initial Analysis (Time 0): Open a new container of the silylating agent. Immediately take an aliquot for analysis to determine its initial purity. Blanket the container with inert gas before resealing.
-
Storage: Store the container under the desired laboratory conditions (e.g., room temperature in a desiccator).
-
Periodic Testing: At regular intervals (e.g., 1, 3, 6, 12 months), open the container, take an aliquot for analysis, and immediately re-blanket with inert gas before resealing.
-
Analysis: Analyze the purity of the silylating agent using a validated analytical method (e.g., GC-MS).
-
Shelf Life Determination: The shelf life is the time at which the purity of the reagent drops below a pre-defined acceptance criterion (e.g., 95% of the initial purity).
Visualization of Experimental Workflows
To aid in the conceptualization of the stability testing process, the following diagrams illustrate the key steps.
Caption: Workflow for stability assessment of silylating agents.
Caption: Comparison of TMSDEA with alternative silylating agents.
Conclusion
The stability and shelf life of this compound, like other silylating agents, are critically dependent on minimizing exposure to moisture. While it is a moderately reactive silylating agent, its performance can be compromised by improper handling and storage. For applications requiring high reproducibility, it is essential to use fresh reagents or to have a robust in-house quality control program to monitor the purity of opened reagents over time. When selecting a silylating agent, researchers must balance the required reactivity for their specific application with the handling and stability constraints of the reagent. The protocols and comparative information provided in this guide aim to assist in making these critical decisions.
References
A Comparative Guide to the Chemoselectivity of N,N-Diethyl-1,1,1-trimethylsilylamine in Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex, polyfunctional molecules such as pharmaceuticals and natural products. Silylation, the introduction of a silyl group (most commonly trimethylsilyl, TMS), is a widely employed technique to temporarily mask reactive hydroxyl, amine, or thiol groups, thereby enhancing volatility, thermal stability, and allowing for selective transformations at other sites.[1][2] Among the arsenal of silylating agents, N,N-Diethyl-1,1,1-trimethylsilylamine (TMS-DEA) offers a unique reactivity profile that can be harnessed to achieve high chemoselectivity.
This guide provides an objective comparison of TMS-DEA with other common silylating agents, supported by established chemical principles and reaction data. It details experimental protocols and provides visual workflows to aid in reagent selection and application.
Reactivity and Chemoselectivity Profile of TMS-DEA
This compound belongs to the class of aminosilanes. Its mechanism of silylation involves the nucleophilic attack of a protic functional group (like an alcohol or amine) on the silicon atom, followed by proton transfer. The reaction is driven to completion by the removal of the volatile and relatively non-basic byproduct, diethylamine (b.p. 56 °C).[3]
The key features of TMS-DEA's reactivity are:
-
High Selectivity for Alcohols and Amines: TMS-DEA is particularly effective for the silylation of alcohols and amines.[3]
-
Steric Sensitivity: Like most silylation reactions, the rate is sensitive to steric hindrance. Primary alcohols react faster than secondary alcohols, which are significantly more reactive than tertiary alcohols.[4][5] This provides a basis for selectively protecting less hindered hydroxyl groups in polyols.
-
Mild Reaction Conditions: Reactions can often be performed under neutral conditions, simply by heating the substrate with the reagent, which is advantageous for acid- or base-sensitive molecules. The formation of corrosive byproducts like HCl (as with chlorosilanes) is avoided.[6]
Comparison of Silylating Agents
The choice of silylating agent is critical and depends on the substrate's structure, the desired selectivity, and the required reaction conditions. The following table compares TMS-DEA with other commonly used reagents.
| Feature | This compound (TMS-DEA) | TMS-Cl / Base (e.g., Triethylamine, Pyridine) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | HMDS (Hexamethyldisilazane) |
| Byproducts | Diethylamine (volatile) | Triethylamine hydrochloride (solid salt) | Mono-TMS-trifluoroacetamide, Trifluoroacetamide (volatile)[7] | Ammonia (gas)[3] |
| Reactivity | Moderate to high. Particularly useful for amines.[3] | High. Reactivity can be tuned by choice of base and solvent.[8] | Very high. Often used with a TMCS catalyst for hindered groups.[7][9] | Low. Often requires an acid catalyst (e.g., TMS-Cl) or heat.[3] |
| Selectivity | Good selectivity for primary vs. secondary alcohols due to steric sensitivity. | Can be selective, but the generated HCl can cause side reactions if the base is not efficient. | Generally less selective due to high reactivity, but can be controlled by temperature. | Good for bulk silylation of simple alcohols and carbohydrates. |
| Typical Conditions | Neat or in an inert solvent (e.g., THF, Toluene); room temp. to reflux to distill off diethylamine.[3] | Inert solvent (e.g., DCM, THF); base is required; often at 0 °C to room temp.[10] | Neat or in an inert solvent (e.g., Pyridine, Acetonitrile); 60-80 °C for 30-120 min.[11] | Neat or in an inert solvent; often requires catalytic TMS-Cl and warming to 40–50 °C.[3] |
| Advantages | Neutral, volatile byproduct simplifies workup. No acidic or basic promoters needed. | Low cost and readily available. | Highly reactive; volatile byproducts are ideal for GC-MS analysis.[7] | Very low cost; byproduct is innocuous ammonia. |
| Disadvantages | Less reactive than BSTFA or TMS-Cl for very hindered alcohols. | Forms a salt precipitate that must be filtered. Byproduct (HCl) can be problematic. | High cost; extremely moisture-sensitive.[7] | Low reactivity requires forcing conditions or a catalyst. |
Decision Workflow for Silylating Agent Selection
Choosing the optimal silylating agent requires considering the specific functional groups within the substrate. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision tree for selecting a suitable TMS silylating agent.
Experimental Protocols
Protocol: Selective Silylation of a Primary Alcohol using TMS-DEA
This protocol describes a general procedure for the selective trimethylsilylation of a primary hydroxyl group in the presence of other functional groups, leveraging the moderate reactivity of TMS-DEA.
Safety Precautions: Silylating agents are moisture-sensitive and can be corrosive. All operations should be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (gloves, safety glasses). All glassware must be oven- or flame-dried before use.[11]
Materials:
-
Polyfunctional substrate (1.0 eq)
-
This compound (TMS-DEA) (1.1 - 1.5 eq per hydroxyl group)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM))
-
Inert gas supply (Nitrogen or Argon)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) plate and developing system
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the polyfunctional substrate (1.0 eq).
-
Dissolution: Add the anhydrous solvent (e.g., THF) to dissolve the substrate completely.
-
Reagent Addition: Add TMS-DEA (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. For slower reactions or to selectively react with a primary alcohol over a secondary one, gentle heating (40-60 °C) can be applied. The reaction progress should be monitored by TLC or GC, observing the disappearance of the starting material. The reaction is driven by the slow evaporation of the diethylamine byproduct.[3]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent like ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation if it is a volatile liquid.
Experimental Workflow Diagram
The following flowchart visualizes the key steps in the silylation protocol.
Caption: Workflow for alcohol protection using TMS-DEA.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. jackwestin.com [jackwestin.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Byproducts from Common Trimethylsilylating Agents
For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), derivatization via trimethylsilylation is a cornerstone technique to enhance the volatility and thermal stability of analytes. The choice of silylating agent is critical, not only for derivatization efficiency but also for minimizing interference from reaction byproducts. This guide provides an objective comparison of the byproducts generated by common trimethylsilylating agents, supported by available experimental data and detailed methodologies.
The selection of an appropriate trimethylsilylating agent is a crucial step in developing robust analytical methods. While the primary goal is the complete derivatization of the analyte, the nature and quantity of the byproducts formed are of significant importance. Ideal byproducts are volatile and elute early in the chromatogram, ensuring they do not interfere with the peaks of interest.
This guide focuses on a comparative study of byproducts from three widely used trimethylsilylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,O-Bis(trimethylsilyl)acetamide (BSA).
Executive Summary of Byproduct Comparison
| Trimethylsilylating Agent | Primary Byproducts | Volatility | Key Considerations |
| BSTFA | Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | High | Byproducts are highly volatile and generally do not interfere with the analysis of most analytes, leading to cleaner chromatograms. |
| MSTFA | N-methyltrifluoroacetamide | High | The primary byproduct, N-methyltrifluoroacetamide, is even more volatile than MSTFA itself, minimizing peak overlap. |
| BSA | Acetamide, N-trimethylsilylacetamide | Lower | Byproducts are less volatile compared to those from fluorinated analogs and may interfere with the analysis of early-eluting compounds. |
Quantitative Comparison of Byproduct Formation
Obtaining direct quantitative comparisons of byproduct formation across different studies is challenging due to variations in experimental conditions. However, specific studies provide valuable insights into byproduct yields for certain analytes.
For instance, in the silylation of acetaminophen, both MSTFA and BSTFA can produce a double-silylated byproduct. A comparative study showed that the yield of this byproduct was approximately 14% with MSTFA and 9% with BSTFA, indicating a quantitative difference in byproduct formation under the tested conditions.
Another study on the derivatization of ibuprofen using various silylating mixtures, including BSTFA, reported the formation of a byproduct resulting from the reaction of two ibuprofen molecules in yields ranging from 2% to 20%. While not a direct comparison with other agents, this highlights the potential for significant byproduct formation depending on the analyte and reaction conditions.
Experimental Protocols
Accurate and reproducible derivatization is paramount for reliable quantitative analysis. Below are detailed experimental protocols for trimethylsilylation, including a method for the removal of reagent and byproducts.
General Protocol for Trimethylsilylation
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
Analyte sample (dried)
-
Trimethylsilylating agent (BSTFA, MSTFA, or BSA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a reaction vial, add the appropriate volume of anhydrous solvent and the trimethylsilylating agent. A typical ratio is 100 µL of solvent and 100 µL of the silylating agent for approximately 1 mg of sample. For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added (e.g., BSTFA + 1% TMCS).
-
Reaction: Tightly cap the vial and heat at a temperature between 60°C and 100°C. Reaction times can vary from 15 minutes to several hours depending on the analyte's reactivity and steric hindrance.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.
Protocol for Elimination of BSTFA and its Byproducts
Excess derivatizing reagent and its byproducts can interfere with the analysis of trace-level analytes. A base treatment method can be employed to remove BSTFA and its byproducts.[1]
Materials:
-
Derivatized sample containing BSTFA
-
Aqueous sodium hydroxide (e.g., 0.17 N)
-
Organic solvent for extraction (e.g., hexane)
-
Centrifuge
Procedure:
-
Base Treatment: To the reaction vial containing the derivatized sample, add an equal volume of aqueous sodium hydroxide.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to facilitate the decomposition of BSTFA and the partitioning of the derivatized analyte into the organic layer.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Analysis: Carefully collect the organic layer for GC-MS analysis. This layer will contain the trimethylsilyl derivatives of the analytes, while the decomposed reagent and byproducts will remain in the aqueous layer.[1]
Visualizing the Silylation Process
To better understand the chemical transformations during derivatization, the following diagrams illustrate the general silylation reaction and a typical experimental workflow.
Caption: A diagram illustrating the general chemical reaction of trimethylsilylation.
Caption: A flowchart of the typical experimental workflow for trimethylsilylation.
References
Safety Operating Guide
Safe Disposal of N,N-Diethyl-1,1,1-trimethylsilylamine: A Step-by-Step Guide
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of N,N-Diethyl-1,1,1-trimethylsilylamine. It is intended for researchers, scientists, and drug development professionals familiar with handling hazardous laboratory chemicals.
This compound is a reactive chemical that requires careful handling and specific disposal procedures due to its flammability, corrosivity, and sensitivity to moisture. The primary and recommended method for the disposal of significant quantities of this chemical is through an approved hazardous waste disposal facility. However, for the management of residual amounts or for rendering small spills inert, a carefully controlled quenching (hydrolysis) procedure is necessary. This process neutralizes the reactivity of the silylamine before its final disposal as hazardous waste.
Key Safety and Handling Data
The following table summarizes the critical safety information for this compound and the products of its hydrolysis.
| Property | This compound | Diethylamine (Hydrolysis Product) | Hexamethyldisiloxane (from Trimethylsilanol) |
| CAS Number | 996-50-9 | 109-89-7 | 107-46-0 |
| Primary Hazards | Flammable, Corrosive, Moisture-sensitive | Flammable, Corrosive, Toxic | Flammable |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, flame-retardant lab coat, nitrile or neoprene gloves, appropriate respirator. | Chemical safety goggles, face shield, flame-retardant lab coat, appropriate gloves, respirator with organic vapor cartridge. | Chemical safety goggles, flame-retardant lab coat, appropriate gloves. |
| Incompatible Materials | Strong oxidizing agents, strong acids, water, alcohols. | Strong oxidizing agents, acids. | Strong oxidizing agents. |
| Disposal Consideration | Dispose of as hazardous waste via an approved facility.[1] | Dispose of as hazardous waste. | Dispose of as hazardous waste. |
Detailed Protocol for Laboratory-Scale Quenching and Disposal
This protocol details the step-by-step methodology for the safe quenching of small quantities (typically < 50 mL) of this compound in a laboratory setting. This procedure should be performed in a certified chemical fume hood, and all appropriate personal protective equipment must be worn.
Materials Required:
-
This compound waste
-
An inert, high-boiling point solvent (e.g., heptane or toluene)
-
Isopropanol
-
Methanol
-
Deionized water
-
Dilute hydrochloric acid (1 M) for neutralization
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet with a bubbler
-
An ice-water bath
-
A container for the final hazardous waste, properly labeled
Experimental Procedure:
-
Inert Atmosphere and Cooling:
-
Set up the three-necked flask in the chemical fume hood. Ensure a steady flow of inert gas (nitrogen or argon) through the flask to maintain an inert atmosphere.
-
Place the flask in an ice-water bath to maintain a low temperature throughout the procedure.
-
-
Dilution:
-
In the flask, place an appropriate amount of the inert solvent (e.g., heptane). A general guideline is to use a volume of solvent that is at least 10 times the volume of the silylamine to be quenched.
-
With vigorous stirring, slowly add the this compound waste to the solvent from the dropping funnel.
-
-
Stepwise Quenching:
-
Step 3a: Isopropanol Addition: Fill the dropping funnel with isopropanol. Add the isopropanol dropwise to the stirred, cooled solution of the silylamine. The reaction is exothermic, so control the addition rate to maintain the temperature below 25°C. Continue the addition until the evolution of gas (if any) subsides.
-
Step 3b: Methanol Addition: After the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner. This will react with any remaining silylamine.
-
Step 3c: Water Addition: Once the reaction with methanol is complete, very cautiously add deionized water dropwise. This will hydrolyze any remaining reactive species.
-
-
Neutralization:
-
The resulting solution will be basic due to the formation of diethylamine. While still stirring and cooling, slowly add 1 M hydrochloric acid to neutralize the solution to a pH between 6 and 8. Monitor the pH using pH paper. Be cautious as the neutralization is also an exothermic process.
-
-
Final Disposal:
-
Transfer the final, neutralized solution into a properly labeled hazardous waste container. The label should indicate all components of the mixture (e.g., heptane, isopropanol, methanol, water, diethylamine hydrochloride, hexamethyldisiloxane).
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
-
Visual Representation of the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for N,N-Diethyl-1,1,1-trimethylsilylamine
This guide provides critical safety, handling, and disposal information for N,N-Diethyl-1,1,1-trimethylsilylamine (CAS No. 996-50-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. This substance is a highly flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][3] Adherence to these protocols is essential to minimize risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Always ensure that safety showers and eyewash stations are readily accessible near the workstation.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[2] | To protect against splashes and vapors that can cause severe eye damage.[1] |
| Skin Protection | - Gloves: Impervious, chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's specifications for breakthrough time). - Clothing: Chemical-resistant coverall or lab coat and apron.[1] - Footwear: Closed-toe, chemical-resistant boots. | To prevent skin contact, which can cause severe burns.[1] Contaminated clothing must be removed immediately and washed before reuse. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood or if ventilation is inadequate. Options include a full-face respirator with an appropriate cartridge (e.g., Type ABEK (EN14387)) or a self-contained breathing apparatus (SCBA).[2] | To prevent inhalation of vapors, which can cause chemical burns to the respiratory tract.[4] All handling of open containers should occur in a chemical fume hood.[4] |
Operational and Disposal Protocols
Safe handling and disposal require strict adherence to established procedures to mitigate the inherent hazards of this compound, including its flammability and reactivity with moisture.[4][5]
Experimental Protocol: Safe Handling and Storage
-
Preparation and Environment :
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure an inert atmosphere (e.g., nitrogen or argon) for storage and handling, as the compound is sensitive to moisture.[4]
-
Remove all potential ignition sources, including heat, sparks, open flames, and hot surfaces.[1][4]
-
Use only spark-proof tools and explosion-proof electrical equipment.[1][4][5]
-
-
Handling the Chemical :
-
Storage :
Experimental Protocol: Spill and Emergency Response
-
Immediate Actions :
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
-
Spill Cleanup :
-
Evacuate the area and eliminate all ignition sources.[1]
-
Ventilate the spill area.
-
Wearing the appropriate PPE, contain the spill.
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][5]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealed container for disposal.[1][5]
-
Disposal Plan
-
Waste Collection :
-
All waste materials, including empty containers and contaminated absorbents, must be collected in designated, properly labeled, and sealed containers. Empty containers may retain product residue and are hazardous.[4]
-
-
Disposal Procedure :
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
